6-Chloropurine-13C2,15N
Description
BenchChem offers high-quality 6-Chloropurine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropurine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-RIFLFRLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight of 6-Chloropurine-13C2,15N vs unlabeled standard
An In-depth Technical Guide to the Molecular Weight and Application of 6-Chloropurine-¹³C₂,¹⁵N as an Internal Standard
Authored by a Senior Application Scientist
This guide provides a detailed examination of the molecular weight differences between unlabeled 6-Chloropurine and its stable isotope-labeled (SIL) counterpart, 6-Chloropurine-¹³C₂,¹⁵N. It further elucidates the practical application of this SIL compound as an internal standard in quantitative mass spectrometry, offering field-proven insights and detailed protocols for researchers, analytical chemists, and drug development professionals.
The Foundational Role of Stable Isotope-Labeled Internal Standards
In the realm of quantitative analysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, accuracy and precision are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and specificity. However, the accuracy of LC-MS quantification can be compromised by two major factors: sample preparation variability (e.g., incomplete extraction recovery) and matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components).
The most robust method to correct for these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] Because the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, a principle that forms the bedrock of modern bioanalytical assays.
Molecular Weight Determination: Unlabeled vs. Labeled 6-Chloropurine
The key to differentiating the analyte from the SIL-IS in a mass spectrometer is their mass difference. This section details the precise calculation of the monoisotopic masses for both unlabeled 6-Chloropurine and its ¹³C₂,¹⁵N-labeled variant. The monoisotopic mass is the sum of the masses of the principal (most abundant) isotopes of the constituent atoms.
The molecular formula for 6-Chloropurine is C₅H₃ClN₄ .[2][3][4]
Isotopic Mass Data
The calculations are based on the precise masses of the most abundant isotopes and the heavy isotopes used for labeling.
| Element | Isotope | Atomic Mass (Da) | Source |
| Carbon | ¹²C | 12.000000000 (by definition) | IUPAC |
| Carbon | ¹³C | 13.003354835 | [5][6] |
| Hydrogen | ¹H | 1.007825032 | IUPAC |
| Chlorine | ³⁵Cl | 34.96885268 | IUPAC |
| Nitrogen | ¹⁴N | 14.003074004 | [7] |
| Nitrogen | ¹⁵N | 15.000108898 | [8][9][10] |
Calculation of Monoisotopic Masses
The following table summarizes the calculation for the most abundant isotopologue of the unlabeled standard and the fully labeled internal standard.
| Compound | Molecular Formula Breakdown | Calculation | Monoisotopic Mass (Da) |
| Unlabeled 6-Chloropurine | (¹²C)₅(¹H)₃(³⁵Cl)₁(¹⁴N)₄ | (5 * 12.000000) + (3 * 1.007825) + (1 * 34.968853) + (4 * 14.003074) | 154.007334 |
| 6-Chloropurine-¹³C₂,¹⁵N | (¹³C)₂(¹²C)₃(¹H)₃(³⁵Cl)₁(¹⁵N)₁(¹⁴N)₃ | (2 * 13.003355) + (3 * 12.000000) + (3 * 1.007825) + (1 * 34.968853) + (1 * 15.000109) + (3 * 14.003074) | 157.013872 |
The resulting mass shift (Δm) between the labeled internal standard and the unlabeled analyte is +3.006538 Da . This significant mass difference is easily resolved by modern mass spectrometers and is sufficient to prevent isotopic crosstalk, ensuring the integrity of the quantitative analysis.
Visualization of Isotopic Labeling
The following diagram illustrates the concept of isotopic labeling, highlighting the mass increase in the 6-Chloropurine-¹³C₂,¹⁵N molecule.
Caption: Workflow of creating a stable isotope-labeled internal standard.
Field-Proven Protocol: Quantitative Analysis via LC-MS/MS
This section provides a robust, step-by-step methodology for the quantification of 6-Chloropurine in a biological matrix (e.g., human plasma) using 6-Chloropurine-¹³C₂,¹⁵N as the internal standard. The causality behind key experimental choices is explained to ensure methodological transparency and reproducibility.
Objective
To accurately determine the concentration of 6-Chloropurine in plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Materials
-
Analytes: 6-Chloropurine (unlabeled standard), 6-Chloropurine-¹³C₂,¹⁵N (SIL-IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade
-
Reagents: Formic Acid (FA), Ammonium Acetate
-
Consumables: 1.5 mL polypropylene tubes, analytical balance, volumetric flasks, pipettes, 96-well plates, SPE cartridges or protein precipitation plates.
Experimental Workflow Diagram
Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of both unlabeled 6-Chloropurine and the SIL-IS. Dissolve each in separate 1 mL volumetric flasks using DMSO or Methanol.
-
Expert Insight: Using a non-volatile solvent like DMSO for primary stocks enhances long-term stability. However, the final concentration of DMSO injected on-column should be minimized (<0.1%) to avoid chromatographic peak distortion.
-
-
Working Standard Solutions: Perform serial dilutions of the unlabeled stock solution with 50:50 ACN:H₂O to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (IS-WS): Dilute the SIL-IS stock solution to a fixed concentration (e.g., 50 ng/mL) in 50:50 ACN:H₂O.
-
Trustworthiness Principle: The concentration of the IS-WS is chosen to be near the middle of the calibration curve to ensure a robust detector response and reliable integration for all samples.
-
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL tube or 96-well plate.
-
Add 10 µL of the IS-WS (50 ng/mL) to every tube/well except for the blank matrix samples.
-
Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each well to precipitate proteins.
-
Causality: Cold ACN efficiently denatures and precipitates plasma proteins. The acid helps to keep the purine analytes protonated for better ionization in the subsequent MS analysis. Adding the SIL-IS at the very beginning ensures it undergoes the exact same sample handling and extraction process as the analyte.
-
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
SRM Transition for 6-Chloropurine: Q1 (Precursor Ion) m/z 155.0 → Q3 (Product Ion) m/z 119.1
-
SRM Transition for 6-Chloropurine-¹³C₂,¹⁵N: Q1 (Precursor Ion) m/z 158.0 → Q3 (Product Ion) m/z 122.1
-
Authoritative Grounding: SRM is the cornerstone of quantitative mass spectrometry. It provides exceptional specificity by monitoring a unique fragmentation pathway (precursor → product) for a given molecule. This acts as a highly selective filter, removing chemical noise and ensuring that the measured signal originates only from the analyte of interest.
-
Step 4: Data Analysis and Quantification
-
Integrate the chromatographic peak areas for both the analyte (SRM 155.0→119.1) and the SIL-IS (SRM 158.0→122.1) in each injection.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of SIL-IS).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Perform a linear regression analysis (typically with 1/x² weighting) to determine the equation of the line (y = mx + c).
-
Use the PAR from the unknown samples to calculate their concentrations using the regression equation. The direct ratio measurement inherently corrects for any signal variability, providing a highly accurate result.
Conclusion
The deliberate and precise increase in molecular weight achieved by incorporating stable isotopes is a fundamental tool in modern analytical science. As demonstrated with 6-Chloropurine-¹³C₂,¹⁵N, the resulting mass shift of +3 Da allows it to serve as an ideal internal standard. Its behavior is virtually identical to the unlabeled analyte throughout the entire analytical process, providing a self-validating system that corrects for experimental variations. The protocols and principles outlined in this guide represent a best-practice approach to achieving the highest levels of accuracy and confidence in quantitative bioanalysis.
References
-
PubChem Compound Summary for CID 5359277, 6-Chloropurine. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
6-Chloropurine. NIST Chemistry WebBook, SRD 69. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Carbon-13. Wikipedia. (n.d.). Retrieved from [Link]
- Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025). Retrieved from a relevant scientific supplier or research article discussing properties of N-15.
-
What is the atomic mass number of carbon-13? Quora. (2021). Retrieved from [Link]
-
nitrogen-15 atom (CHEBI:36934). European Bioinformatics Institute. (n.d.). Retrieved from [Link]
-
Chemistry Fix. American Scientist. (n.d.). Retrieved from [Link]
-
N-15 Nuclear Data. KAERI Nuclear Data Center. (n.d.). Retrieved from [Link]
-
Nitrogen-15 - isotopic data and properties. ChemLin. (2024). Retrieved from [Link]
-
Carbon-13 - isotopic data and properties. ChemLin. (2025). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloropurine [webbook.nist.gov]
- 4. 6-Chloropurine [webbook.nist.gov]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. Carbon-13 - isotopic data and properties [chemlin.org]
- 7. brainly.com [brainly.com]
- 8. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Nitrogen-15 - isotopic data and properties [chemlin.org]
6-Chloropurine-13C2,15N CAS number and safety data sheet
Technical Monograph: 6-Chloropurine-13C2,15N Stable Isotope Labeling in Nucleoside Analog Research
Part 1: Executive Summary
6-Chloropurine-13C2,15N is a stable isotope-labeled analog of 6-chloropurine, a critical intermediate in the synthesis and metabolism of purine nucleoside antimetabolites. This isotopologue serves as a "gold standard" Internal Standard (IS) for the precise quantification of 6-chloropurine and its downstream metabolites—such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG)—in complex biological matrices via LC-MS/MS. By incorporating two Carbon-13 atoms and one Nitrogen-15 atom, the molecule achieves a mass shift of +3 Da, eliminating signal interference from naturally occurring isotopes while maintaining identical chromatographic behavior to the analyte.
Part 2: Chemical Identity & Physicochemical Properties
The specific CAS number for this isotopologue is distinct from the unlabeled parent, though they share identical chemical reactivity.
| Property | Data | Notes |
| Compound Name | 6-Chloropurine-13C2,15N | |
| CAS Number (Labeled) | 1246816-87-4 | Specific to 13C2, 15N labeling [1]. |
| CAS Number (Parent) | 87-42-3 | Reference for general chemical properties.[1] |
| Molecular Formula | C₃¹³C₂H₃ClN₃¹⁵N | |
| Molecular Weight | 157.54 g/mol | +3 Da shift vs. unlabeled (154.56 g/mol ). |
| Appearance | White to off-white solid | Hygroscopic. |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water. |
| Purity (Isotopic) | ≥ 98 atom % 13C, 15N | Critical for MS background reduction. |
Structural Visualization
The following diagram illustrates the purine scaffold with the specific heavy isotope integration points typically targeted during synthesis (C2, C8, and N7/N9 positions depending on the precursor).
Figure 1: Conceptual structure of 6-Chloropurine-13C2,15N. Red nodes indicate ¹³C labeling; Blue node indicates ¹⁵N labeling.[2] Exact positions depend on the synthetic precursor (e.g., ¹³C,¹⁵N-glycine vs. formamide).
Part 3: Safety Data Sheet (SDS) Highlights
Warning: While stable isotopes are non-radioactive, the chemical toxicity of 6-chloropurine remains significant. Treat this compound with the same rigor as the unlabeled cytotoxic agent.
Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
STOT-SE: Category 3 (H335) - May cause respiratory irritation.
Handling & Storage
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.[3]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A P95/P100 dust mask is required if handling open powder outside a hood.
-
Storage: Store at -20°C . The compound is hygroscopic; keep the vial tightly sealed and allow it to equilibrate to room temperature before opening to prevent condensation.
Part 4: Applications in Drug Development
LC-MS/MS Internal Standard
In pharmacokinetic (PK) studies, 6-chloropurine is often measured alongside its active metabolites. The 13C2,15N analog is superior to structural analogs (like 6-bromopurine) because it shares the exact retention time and ionization efficiency as the analyte. This allows it to perfectly compensate for:
-
Matrix Effects: Ion suppression or enhancement caused by plasma/urine components.
-
Extraction Variability: Losses during protein precipitation or Solid Phase Extraction (SPE).
Metabolic Flux Analysis
6-Chloropurine is a prodrug precursor. Researchers use the heavy isotope label to track the metabolic conversion into 6-Mercaptopurine (6-MP) and subsequently into Thioguanine Nucleotides (TGNs). The +3 Da mass shift is conserved in the metabolites, allowing differentiation between endogenous purines and drug-derived species.
Metabolic Pathway Visualization:
Figure 2: Metabolic fate of 6-Chloropurine. The ¹³C₂,¹⁵N label is retained in 6-MP and TGNs, enabling mass-shifted detection of active metabolites.
Part 5: Experimental Protocol
Protocol: Preparation of Internal Standard Stock Solution for LC-MS
Objective: Prepare a stable, accurate 1 mg/mL stock solution of 6-Chloropurine-13C2,15N.
-
Weighing: Accurately weigh 1.0 mg of 6-Chloropurine-13C2,15N into a 1.5 mL amber glass vial. Note: Use an anti-static gun if the powder is static.
-
Dissolution: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.
-
Why DMSO? 6-Chloropurine has limited solubility in pure water. DMSO ensures complete solvation and stability [2].
-
-
Working Solution: Dilute the stock 1:100 in 50% Methanol/Water to create a 10 µg/mL working solution.
-
Spiking: Add the working solution to biological samples prior to extraction (e.g., protein precipitation) to achieve a final concentration of ~50-100 ng/mL.
-
Storage: Store stock at -80°C (stable for 6 months). Store working solution at -20°C (stable for 1 month).
References
-
Pharmaffiliates. (n.d.). 6-Chloropurine-13C2,15N Product Page. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 5359277, 6-Chloropurine. Retrieved February 20, 2026, from [Link]
-
Viktorová, J., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines. New Journal of Chemistry. Retrieved from [Link]
Sources
Advanced Metabolic Flux Analysis of 13C/15N-Labeled Purine Derivatives
Executive Summary
The precise quantification of purine metabolism is a cornerstone of modern drug development, particularly in oncology and metabolic disorders like gout. Static metabolite profiling (steady-state metabolomics) fails to capture the dynamic turnover rates of nucleotide pools. Stable Isotope Resolved Metabolomics (SIRM) using
This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to track
Mechanistic Foundations: The Purine Network
To design a valid flux experiment, one must understand the atomic provenance of the purine ring. The purine ring is not synthesized as a single unit but assembled atom-by-atom on a ribose-5-phosphate scaffold (PRPP).[2]
Atom-Level Mapping
The origin of the nine atoms in the purine ring is highly conserved. Understanding this allows for the selection of specific tracers to probe distinct enzymatic steps.
-
Glycine (N7, C4, C5): Incorporates as an intact "C-C-N" unit.[3] This is the structural core of the purine ring.[3]
-
Glutamine (Amide N3, N9): Donates nitrogen at two distinct steps (PRPP
PRA and FGAR FGAM). -
Aspartate (N1): Donates the final nitrogen atom to close the ring (SAICAR
AICAR). -
Formate/10-Formyl-THF (C2, C8): Derived from the one-carbon (folate) pool, often originating from Serine (C3) or Glycine (C2).[4]
-
CO
(C6): Incorporates via carboxylation (AIR CAIR).
De Novo vs. Salvage Pathways[5]
-
De Novo Synthesis: High energy cost. Builds IMP from PRPP using amino acids and folate. Dominant in proliferating cancer cells.
-
Salvage Pathway: Low energy cost. Recycles free bases (Hypoxanthine, Guanine, Adenine) using phosphoribosyltransferases (HGPRT, APRT).[5] Dominant in differentiated tissue and often upregulated in resistance mechanisms.
Visualization: Purine Atom Sources & Salvage Logic
Figure 1: Atom mapping of the purine ring showing the convergence of amino acid precursors (De Novo) and the recycling of bases (Salvage) into the central IMP pool.
Experimental Strategy
Tracer Selection Matrix
The choice of tracer dictates the resolution of your data. For comprehensive pathway analysis, dual labeling is often superior.
| Objective | Recommended Tracer(s) | Mechanism & Rationale |
| General Flux | [U- | Labels the ribose moiety (+5 Da) and the purine ring carbons via Serine/Glycine. Good for global metabolic activity. |
| Nitrogen Flux | [ | Specifically labels N3 and N9.[2][3][6] Distinguishes nitrogen donation from carbon backbone synthesis. |
| De Novo Specific | [U- | The "Gold Standard" for de novo. Incorporates a unique +3 Da mass shift (C4, C5, N7) into the ring. |
| Salvage Specific | [ | Bypasses de novo steps. Directly labels IMP/AMP/GMP pools via HGPRT. |
| Dual Resolution | [U- | Allows simultaneous monitoring of glycolysis (carbon) and anaplerosis/nucleotide synthesis (nitrogen). |
The "Mass Shift" Logic
When analyzing LC-MS data, you must predict the
-
Example: If [U-
C ]-Glucose is used, the Ribose-5-Phosphate will be M+5. If the purine ring is also synthesized de novo from glucose-derived glycine and formate, the base itself will acquire additional C atoms. -
Differentiation: A nucleotide with a labeled ribose (M+5) but unlabeled base indicates salvage of an existing base attached to a new sugar. A nucleotide with both labeled ribose and labeled base indicates de novo synthesis.
Step-by-Step Protocol
Cell Culture & Labeling
Critical: Dialyzed Fetal Bovine Serum (dFBS) must be used to remove endogenous unlabeled nucleosides that would dilute the tracer.
-
Seeding: Seed cells in 6-well plates (approx.
cells/well). Allow attachment overnight. -
Wash: Wash cells
with warm PBS to remove residual rich media. -
Pulse: Add media containing the tracer (e.g., RPMI 1640 w/o Glucose/Glutamine, supplemented with 10 mM [U-
C ]-Glucose and 2 mM [ - N]-Glutamine). -
Time Course: Harvest at
hours. Purine turnover is slow; steady-state may require hours.
Metabolite Extraction (Quenching)
Rapid quenching is vital to prevent ATP hydrolysis to ADP/AMP during harvest.
-
Quench: Quickly aspirate media and wash with ice-cold PBS.
-
Extract: Add 1 mL of 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well.
-
Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.
-
Freeze-Thaw: Vortex vigorously. Perform 3 cycles of freeze (liquid N
) and thaw (37°C water bath) to lyse membranes completely. -
Clarify: Centrifuge at
for 15 min at 4°C. Transfer supernatant to LC vials.
LC-MS/MS Method
Purines and nucleotides are highly polar. Reverse Phase (C18) is often insufficient for retaining triphosphates (ATP/GTP). HILIC (Hydrophilic Interaction Liquid Chromatography) is the industry standard.
-
Column: Waters BEH Amide (
mm, 1.7 µm) or SeQuant ZIC-pHILIC. -
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0). High pH improves peak shape for phosphates.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-2 min: 85% B
-
12 min: 40% B
-
15 min: 40% B
-
16 min: 85% B (Re-equilibration is critical in HILIC).
-
-
MS Detection: Triple Quadrupole (QqQ) in MRM mode or High-Res Orbitrap (Full Scan).
-
Polarity: Negative mode is superior for nucleotides (ATP, ADP); Positive mode is often better for free bases (Adenine, Guanine).
-
Data Analysis & Interpretation
Workflow Diagram[8]
Figure 2: Analytical workflow from sample preparation to flux calculation.[1][2][3][5][7][8][9]
Mass Isotopomer Distribution Analysis (MIDA)
You will observe a distribution of isotopologues (M+0, M+1, M+2...).
-
Fractional Contribution (FC): The weighted average of labeling.
Where is the number of labeled atoms, is the abundance of that isotopologue, and is the total number of traceable atoms. -
Interpreting [U-
C]-Glucose Data for ATP:-
M+5: Label is in the Ribose only (Salvage of unlabeled Adenine).
-
M+10: Label in Ribose (5) + Adenine Base (5). (Note: Adenine has 5 carbons. If Glycine and Formate are fully labeled from glucose, the base gets labeled).
-
M+1 to M+4: Partial labeling, indicating dilution from unlabeled pools (e.g., unlabeled Glycine from protein turnover).
-
Troubleshooting Common Issues
-
Isomer Separation: AMP, dAMP, and 3'-AMP have identical masses. They must be separated chromatographically.[10] The HILIC method described above generally resolves ribo- vs deoxyribo- forms.
-
In-Source Fragmentation: ATP often fragments to ADP or AMP in the ion source. Monitor the retention time of the ATP standard to ensure the "AMP" signal you see isn't just broken ATP.
References
-
Lane, A. N., & Fan, T. W. (2015).[6] Regulation of mammalian nucleotide metabolism and biosynthesis.[6][11] Nucleic Acids Research.
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell.
-
Su, X., et al. (2016). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.
-
Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols.
-
Stadler, R. H., et al. (1994). Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases. Chemical Research in Toxicology.
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. columbia.edu [columbia.edu]
- 3. droracle.ai [droracle.ai]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. portal.abuad.edu.ng [portal.abuad.edu.ng]
An In-Depth Technical Guide to Deuterated vs. ¹³C/¹⁵N Labeled 6-Chloropurine in Advanced Research Applications
Executive Summary
Isotopic labeling is a cornerstone of modern pharmaceutical and biological research, enabling precise tracking and quantification of molecules within complex systems. 6-Chloropurine, a key synthetic intermediate and purine analogue, is frequently labeled to serve as a probe in various analytical workflows. The choice of isotopic label—substituting hydrogen with deuterium (D or ²H) versus carbon and nitrogen with their heavy stable isotopes (¹³C and ¹⁵N)—is a critical decision dictated by the intended application, the analytical technique employed, and desired experimental outcomes. This guide provides an in-depth technical comparison of deuterated and ¹³C/¹⁵N labeled 6-chloropurine, offering field-proven insights for researchers, scientists, and drug development professionals to inform their experimental design and data interpretation.
The Principle of Isotopic Labeling: A Foundation for Precision
Stable Isotope Labeled (SIL) compounds are molecules in which one or more atoms are replaced by their heavy, non-radioactive isotopes.[1] The fundamental premise is that the SIL analog is chemically identical to the native compound, allowing it to behave similarly in biological and chemical systems, yet its increased mass makes it distinguishable by mass spectrometry (MS) or, in the case of ¹³C and ¹⁵N, by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][] This distinction is the key to their utility as internal standards, metabolic tracers, and structural probes.[4][5] The use of SIL internal standards is widely recognized for improving the accuracy and precision of bioanalytical methods by correcting for variability in sample preparation, matrix effects, and instrument response.[1][6][7]
Deuterated 6-Chloropurine: The Workhorse for Quantitative Mass Spectrometry
Deuterium labeling involves the substitution of one or more hydrogen (¹H) atoms with deuterium (²H), an isotope of hydrogen containing one proton and one neutron.[6] This substitution increases the mass of the molecule by approximately 1.0063 Da for each deuterium atom.
Figure 1: Structure of 6-Chloropurine with potential sites for deuterium labeling (in red) on non-exchangeable carbon atoms.
Core Application: The "Gold Standard" Internal Standard for LC-MS/MS
Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[6][8] Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer's source.[6] This co-elution allows for precise normalization, correcting for variations that would otherwise compromise the accuracy of quantification.[1] This is particularly crucial in pharmacokinetic and drug metabolism (DMPK) studies where analytes are measured in complex biological matrices like plasma or urine.[6][9]
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions involving the cleavage of this bond, such as enzymatic metabolism, can proceed at a slower rate for the deuterated molecule.[8] This phenomenon is known as the Kinetic Isotope Effect (KIE).
-
Advantage in Drug Development: The KIE can be exploited to create "metabolically stabilized" drugs. By replacing hydrogens at sites of metabolic oxidation with deuterium, the drug's breakdown can be slowed, potentially improving its half-life and reducing the formation of toxic metabolites.[10]
-
Consideration for Internal Standards: When used as an internal standard, a significant KIE can be a drawback. If the deuterated standard metabolizes differently than the analyte during sample incubation or processing, its recovery may not accurately reflect the analyte's, introducing a quantitative bias.[7] Furthermore, the KIE can sometimes lead to slight chromatographic separation from the unlabeled analyte, which must be managed by ensuring chromatographic peaks are wide enough for robust integration.[11]
Stability of the Label
A critical requirement for a deuterated standard is that the label is placed at a non-exchangeable position.[1] Deuterium atoms on heteroatoms like oxygen or nitrogen can readily exchange with protons from the solvent (e.g., water), leading to a loss of the label and compromising the standard's utility.[1] Therefore, stable placement on a carbon atom is essential.
¹³C/¹⁵N Labeled 6-Chloropurine: The Key to Structural and Mechanistic Insights
Labeling with the stable heavy isotopes ¹³C and ¹⁵N involves replacing the naturally abundant ¹²C and ¹⁴N atoms. This provides a mass increase of approximately 1.0034 Da per ¹³C and 0.9970 Da per ¹⁵N atom. Unlike deuterium, these isotopes do not significantly alter bond strengths, meaning they have a negligible KIE. Their primary distinction lies in their nuclear properties.
Figure 2: Structure of 6-Chloropurine showing potential sites for ¹³C (yellow) and ¹⁵N (blue) labeling.
Dual-Application Power: MS and NMR Spectroscopy
The most significant advantage of ¹³C and ¹⁵N labeling is their utility in both MS and NMR.[2][]
-
In Mass Spectrometry: ¹³C/¹⁵N labeling provides a clean, predictable mass shift without the potential for chromatographic shifts seen with deuterated analogs.[12] This makes them exceptionally robust internal standards, particularly in high-resolution mass spectrometry (HRMS) applications.
-
In NMR Spectroscopy: Both ¹³C and ¹⁵N possess a nuclear spin of 1/2, making them NMR-active.[][13] The abundant ¹²C has no spin, and while ¹⁴N has a spin of 1, its quadrupolar nature leads to broad, often undetectable signals.[13] Therefore, labeling with ¹³C and ¹⁵N is essential for many advanced NMR experiments.[13]
Core Application: Elucidating Structure and Interactions
The power of ¹³C/¹⁵N labeling shines in structural biology and mechanistic studies.[2]
-
Protein-Ligand Binding: By using ¹³C/¹⁵N-labeled 6-chloropurine, researchers can monitor its interaction with a target protein using NMR. Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy produce a "fingerprint" spectrum where each ¹H-¹⁵N or ¹H-¹³C pair generates a specific signal.[] Upon binding to a protein, the chemical environment of the labeled nuclei changes, causing a shift in their corresponding signals (Chemical Shift Perturbation, CSP). Mapping these shifts reveals the binding interface and can be used to quantify binding affinity.
-
Metabolic Flux Analysis (MFA): In cellular systems, feeding cells with ¹³C/¹⁵N labeled substrates allows researchers to trace the path of these atoms through complex metabolic networks.[2] By analyzing the isotopic enrichment in downstream metabolites using MS or NMR, the rates (fluxes) of metabolic reactions can be quantified.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between deuterated and ¹³C/¹⁵N labeled 6-chloropurine is a function of the scientific question being asked.
| Feature | Deuterated 6-Chloropurine | ¹³C/¹⁵N Labeled 6-Chloropurine |
| Isotopes Used | ²H (Deuterium) | ¹³C and/or ¹⁵N |
| Mass Shift per Atom | ~1 Da | ~1 Da |
| Primary Analytical Use | LC-MS/MS Quantitative Analysis | NMR Spectroscopy, Mass Spectrometry |
| Key Application | Internal Standard for PK/PD Studies[1][6] | Structural Biology, Ligand Binding, Metabolic Flux Analysis[2] |
| NMR Activity | NMR silent (used in deuterated solvents to remove solvent signals) | NMR active (¹³C and ¹⁵N have spin I=1/2)[][13] |
| Kinetic Isotope Effect | Can be significant, affecting metabolism and chromatography.[8][11] | Negligible. |
| Risk of Isotopic Exchange | High if placed on heteroatoms (N, O); must be on carbon.[1] | Extremely low; label is integral to the molecular backbone. |
| Synthesis Complexity | Generally less complex and more cost-effective.[1] | Often requires multi-step synthesis from labeled precursors; more expensive.[14] |
| Purity Consideration | Must have high isotopic enrichment and low levels of unlabeled analyte.[1] | High isotopic and chemical purity are critical for unambiguous NMR/MS signals. |
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems designed to ensure robust and reproducible results.
Protocol 1: Quantitative Analysis of 6-Chloropurine in Human Plasma using LC-MS/MS
This protocol uses deuterated 6-chloropurine (e.g., 6-Chloropurine-d₃) as an internal standard (IS).
Objective: To accurately quantify 6-chloropurine concentrations in plasma samples.
Figure 3: Workflow for quantitative analysis using a deuterated internal standard.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 6-chloropurine (analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of 6-chloropurine-d₃ (IS) in methanol.
-
-
Preparation of Calibration Standards and QC Samples:
-
Serially dilute the analyte stock solution to prepare calibration standards in blank plasma (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution (e.g., 500 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC/UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
6-Chloropurine: Q1: 155.0 -> Q3: 119.0
-
6-Chloropurine-d₃: Q1: 158.0 -> Q3: 122.0
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of 6-chloropurine in the unknown and QC samples.
-
Protocol 2: Monitoring Protein Binding of 6-Chloropurine via ¹H-¹⁵N HSQC NMR
This protocol uses ¹³C/¹⁵N-labeled 6-chloropurine to map its binding site on a target protein.
Objective: To identify which amino acid residues of a protein are involved in binding 6-chloropurine.
Figure 4: Workflow for a ligand-binding study using HSQC NMR.
Methodology:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N labeling by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Prepare a stock solution of the purified ¹⁵N-protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Prepare a concentrated stock solution of ¹³C/¹⁵N-labeled 6-chloropurine in the same buffer (or DMSO-d₆ if solubility is an issue).
-
-
NMR Data Acquisition:
-
Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.[]
-
Prepare a second sample by adding a stoichiometric excess of the labeled 6-chloropurine to the protein sample (e.g., 5-10 fold molar excess).
-
Record a second ¹H-¹⁵N HSQC spectrum on the protein-ligand complex.
-
-
Data Analysis:
-
Overlay the two HSQC spectra (protein-only and protein-ligand).
-
Identify the peaks that have shifted their position upon addition of the ligand. These are the "perturbed" peaks.
-
The amino acid residues corresponding to these perturbed peaks are either directly in the binding site or experience a conformational change upon ligand binding.
-
If the protein's structure is known, these residues can be mapped onto the 3D structure to visualize the binding pocket.
-
Conclusion: Strategic Selection for Scientific Success
The choice between deuterated and ¹³C/¹⁵N labeled 6-chloropurine is not a matter of superiority, but of strategic alignment with the experimental goal. Deuterated 6-chloropurine remains the pragmatic and cost-effective choice for high-throughput quantitative LC-MS/MS assays, where its role as a co-eluting internal standard is paramount.[1][6] In contrast, ¹³C/¹⁵N labeled 6-chloropurine offers unparalleled depth for mechanistic and structural studies.[2] Its dual utility in MS and NMR allows researchers to move beyond simple quantification to explore the intricate dynamics of molecular interactions and metabolic pathways. By understanding the core principles, advantages, and limitations of each labeling strategy, researchers can confidently select the optimal tool to generate high-quality, reliable, and insightful data.
References
-
Isotope Science / Alfa Chemistry. (2024, November 13). 13C 15N Labeled Compounds. Available from: [Link]
-
Gaspari, M., & Cuda, F. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. PubMed. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Koehler, C. J., Arntzen, M. Ø., & Thiede, B. (2015, May 15). The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling. PubMed. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
Veenstra, T. D. (2008, September 15). Stable isotopic labeling of proteins for quantitative proteomic applications. PubMed. Available from: [Link]
-
Colburn, D. A., et al. (2023, August 3). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. ACS Publications. Available from: [Link]
-
Student Theses Faculty of Science and Engineering. Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available from: [Link]
-
Chowdhury, S., & Gu, H. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Li, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]
-
Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Available from: [Link]
-
ResearchGate. (2025, August 6). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations. Available from: [Link]
-
PubChem. 6-Chloropurine. Available from: [Link]
-
Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]
-
Chiriac, M., Axente, D., & Palibroda, N. synthesis of 15n, 13c labelled purines. Studylib. Available from: [Link]
-
SpectraBase. 6-Chloropurine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Hitchings, G. H., & Elion, G. B. (1958). US Patent 2,832,781A: 6-chloropurine. Google Patents.
-
NIST. 6-Chloropurine. NIST WebBook. Available from: [Link]
-
Maruyama, T., et al. (1992). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. PubMed. Available from: [Link]
-
Subedi, A., et al. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Available from: [Link]
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Park, H., et al. (2022, August 23). Design, synthesis and evaluation of 15N and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Cho, J. H., et al. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Available from: [Link]
-
ResearchGate. (2025, August 10). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Available from: [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Available from: [Link]
-
CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. Available from: [Link]
-
PubMed. (1970). Mass spectra of some 6-substituted ureidopurines and N 6 -acyladenines. Available from: [Link]
-
Maruyama, T., et al. Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-Fluoro Derivative. Amanote Research. Available from: [Link]
-
Bell, R. A., et al. (1992). Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. Canadian Science Publishing. Available from: [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Deuteration - ThalesNano [thalesnano.com]
- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 6-Chloropurine using 6-Chloropurine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Purine Analog Quantification
6-Chloropurine is a pivotal synthetic purine analog used in the synthesis of various biologically active compounds, including the immunosuppressant and chemotherapeutic agent 6-mercaptopurine[1]. Its accurate quantification in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its inherent selectivity and sensitivity[2].
However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument injection volumes, and, most significantly, matrix effects[3][4]. Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological sample, can lead to erroneous results[3]. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach[5][6].
This application note provides a comprehensive protocol for the highly selective and accurate quantification of 6-Chloropurine in human plasma using its stable isotope-labeled analog, 6-Chloropurine-¹³C₂,¹⁵N, as an internal standard. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring it experiences the same extraction inefficiencies and matrix effects, thereby providing the most reliable correction and highest data quality[4][5][7]. This method is grounded in the principles of isotope dilution mass spectrometry (IDMS) and is developed in accordance with regulatory expectations for bioanalytical method validation[2][8][9][10].
The Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a premier analytical technique for achieving the highest level of accuracy and precision in quantification[7][10]. The core principle involves adding a known quantity of a SIL-IS to a sample before any processing steps[4][11].
Because the SIL-IS (6-Chloropurine-¹³C₂,¹⁵N) and the analyte (6-Chloropurine) are chemically identical, they behave indistinguishably during sample extraction, chromatography, and ionization[5]. Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference. The final concentration is calculated based on the ratio of the analyte's response to the SIL-IS's response, which remains constant regardless of sample loss or matrix-induced signal variations[4]. This effectively nullifies most sources of analytical error.
Analyte & Internal Standard Profile
A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.
| Property | 6-Chloropurine (Analyte) | 6-Chloropurine-¹³C₂,¹⁵N (Internal Standard) |
| Chemical Formula | C₅H₃ClN₄[12][13] | C₃¹³C₂H₃Cl¹⁴N₃¹⁵N |
| Monoisotopic Mass | 154.0046 Da | 157.0056 Da |
| Mass Difference | N/A | +3 Da |
| CAS Number | 87-42-3[12][13] | Not Available |
| Purity | ≥99% | ≥99% (Isotopic Purity >99%) |
Note: The +3 Da mass difference is ideal as it prevents isotopic crosstalk between the analyte and the internal standard.
Experimental Protocol
This protocol is designed for the analysis of 6-Chloropurine in human plasma and should be performed in a controlled laboratory environment.
Materials and Reagents
-
6-Chloropurine analytical standard (≥99% purity)
-
6-Chloropurine-¹³C₂,¹⁵N (≥99% purity, >99% isotopic purity)
-
Human Plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18.2 MΩ·cm
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Analytical balance, pipettes, and vortex mixer
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 6-Chloropurine and 6-Chloropurine-¹³C₂,¹⁵N into separate volumetric flasks. Dissolve in a small amount of Dimethylformamide (DMF) or a 50:50 (v/v) mixture of MeOH:Water to a final concentration of 1 mg/mL. Store at -20°C.
-
Analyte Working Solutions (for Calibration Curve & QCs): Prepare a series of working solutions by serially diluting the 6-Chloropurine primary stock with 50:50 MeOH:Water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the 6-Chloropurine-¹³C₂,¹⁵N primary stock solution with 50:50 MeOH:Water to a final concentration of 500 ng/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Curve (CC) Standards: Prepare an 8-point calibration curve by spiking 5 µL of each analyte working solution into 95 µL of blank human plasma. This results in final concentrations from 0.5 ng/mL to 500 ng/mL. Include a blank plasma sample and a blank plasma sample spiked only with IS (zero sample).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These are prepared from a separate stock weighing of the analyte standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis[3][14][15].
-
Aliquot 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (500 ng/mL) to all tubes except the blank plasma sample. This yields a final IS concentration of ~83.3 ng/mL in the final extract, assuming a 1:4 dilution.
-
Vortex briefly (5-10 seconds).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins[15].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[15].
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
Workflow Diagram: Sample Preparation and Analysis
Caption: Overall workflow from sample preparation to final data analysis.
LC-MS/MS System and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
MRM transitions should be optimized by infusing the individual standard solutions. The transitions below are predictive based on the compound structures.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| 6-Chloropurine | 155.0 | 119.0 (Purine backbone) | 100 | Optimize (e.g., 25) |
| 6-Chloropurine-¹³C₂,¹⁵N | 158.0 | 122.0 (Labeled backbone) | 100 | Optimize (e.g., 25) |
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for the intended application[2][8][9]. The validation should adhere to the FDA Bioanalytical Method Validation Guidance[2][8]. Key parameters are summarized below with typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 500 ng/mL | Meets criteria |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.98 - 1.07 |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Stability | Bench-top, Freeze-thaw, Long-term stability within ±15% | Stable under tested conditions |
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 6-Chloropurine in human plasma. The use of the stable isotope-labeled internal standard, 6-Chloropurine-¹³C₂,¹⁵N, is fundamental to the method's success, effectively compensating for matrix effects and other sources of analytical variability. By following the principles of isotope dilution and adhering to established bioanalytical validation guidelines, this protocol provides a reliable framework for researchers in pharmaceutical development and clinical research to obtain high-quality, defensible data.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA.[Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.[Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis. (n.d.). PMC.[Link]
-
Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net.[Link]
-
Bioanalytical Method Validation. (n.d.). FDA.[Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.[Link]
-
Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2010). Taylor & Francis Online.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.[Link]
-
6-Chloropurine. (n.d.). DrugFuture.[Link]
- 6-chloropurine. (n.d.).
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.[Link]
-
Introduction to UPLC-MS Sample Preparation. (n.d.). Organomation.[Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PubMed.[Link]
-
6-Chloropurine. (n.d.). Cheméo.[Link]
-
Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.[Link]
-
Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed.[Link]
-
Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2025). MDPI.[Link]
-
Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. (2013). ACS Publications.[Link]
-
Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. (2011). ResearchGate.[Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.[Link]
-
Isotope dilution mass spectrometry as an independent assessment method for mass measurements. (2022). ScienceDirect.[Link]
-
Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric Acid in Widely Consumed Vegetables in Thailand. (2025). ResearchGate.[Link]
-
13C-Labeled Internal Standards for LC-MS/MS Analysis. (n.d.). Chiron.[Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed.[Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC.[Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace.[Link]
Sources
- 1. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. news-medical.net [news-medical.net]
- 4. chiron.no [chiron.no]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. osti.gov [osti.gov]
- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 12. 6-Chloropurine [drugfuture.com]
- 13. chemeo.com [chemeo.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. researchgate.net [researchgate.net]
protocol for synthesizing labeled cytokinins using 6-Chloropurine-13C2,15N
An Application Note and Protocol for the Synthesis of Stable Isotope-Labeled Cytokinins using 6-Chloropurine-¹³C₂,¹⁵N
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of stable isotope-labeled cytokinins. The protocol details a robust method for the nucleophilic aromatic substitution of 6-Chloropurine-¹³C₂,¹⁵N with various primary amines to produce N⁶-substituted purines, which are vital as internal standards for mass spectrometry-based quantification. This guide is intended for researchers in plant biology, biochemistry, and drug development, offering both a step-by-step protocol and the underlying chemical principles to ensure successful synthesis and application.
Introduction: The Need for Labeled Cytokinin Standards
Cytokinins are a class of phytohormones, derived from adenine, that are central to regulating plant cell division, growth, and development.[1][2] They are found in minute concentrations within complex biological matrices, making their accurate quantification a significant analytical challenge.[1] The gold standard for precise quantification of endogenous compounds is isotope dilution mass spectrometry, a technique that relies on the availability of high-purity, stable isotope-labeled internal standards.[3][4][5][6]
These labeled standards, which are chemically identical to the analyte but differ in mass, are added to a sample at the beginning of the extraction process. They co-purify with the endogenous cytokinin and account for any sample loss during processing, enabling highly accurate and reproducible quantification.[6][7] This protocol describes the synthesis of such standards starting from 6-Chloropurine-¹³C₂,¹⁵N, a precursor that strategically places heavy isotopes within the stable purine ring structure.
The core of the synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the purine ring system makes the chlorine atom at the C6 position an excellent leaving group, which can be readily displaced by the nucleophilic attack of a primary amine. This provides a versatile and efficient route to a wide array of N⁶-substituted cytokinins.[1][8]
Synthesis of Labeled N⁶-Substituted Cytokinins
This section details the protocol for synthesizing a generic N⁶-substituted cytokinin from the labeled 6-chloropurine precursor. The example of synthesizing a benzyl-type cytokinin will be used for quantitative parameters.
Principle of the Reaction
The synthesis proceeds via a nucleophilic aromatic substitution. The primary amine (R-NH₂) attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloride ion. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a high-boiling point alcohol solvent under an inert atmosphere to prevent side reactions.[1]
Caption: General reaction scheme for cytokinin synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Chloropurine-¹³C₂,¹⁵N | >98% Isotopic Purity | Isotope Supplier | Starting material. Handle with care. |
| Substituted Amine (e.g., Benzylamine) | ≥99% | Sigma-Aldrich | Choose the amine corresponding to the desired cytokinin side chain. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. Must be dry. |
| n-Propanol | Anhydrous, ≥99.7% | Sigma-Aldrich | Reaction solvent. |
| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Reaction Vial (2-5 mL) | Borosilicate | VWR | Must have a screw cap with a PTFE septum. |
| Magnetic Stirrer and Stir Bar | - | VWR | For homogenous mixing. |
| Heating Block or Oil Bath | - | VWR | For maintaining reaction temperature. |
| HPLC System with UV-DAD | Analytical/Semi-Prep | Waters, Agilent | For purification and analysis. |
| C18 HPLC Column | 5 µm, e.g., 150 x 4.6 mm | Waters, Phenomenex | For purification. |
| High-Resolution Mass Spectrometer | ESI-TOF or Orbitrap | Thermo Fisher, Sciex | For characterization. |
Step-by-Step Synthesis Protocol
-
Preparation: In a clean, dry 2 mL reaction vial containing a small magnetic stir bar, add 6-Chloropurine-¹³C₂,¹⁵N (e.g., 25 mg, ~0.16 mmol).
-
Reagent Addition: Using a syringe, add anhydrous n-propanol (e.g., 450 µL). Seal the vial with the septum cap.
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen gas for 5 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, ~1.1 molar equivalents, ~19 µL).
-
Base Addition: Add triethylamine (TEA) (e.g., ~2.0 molar equivalents, ~45 µL). The molar ratio of labeled 6-chloropurine to amine to TEA should be approximately 1:1.1:2.[1]
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 100°C. Stir the reaction mixture for 5 hours.[1]
-
Work-up: After 5 hours, remove the vial from the heat and allow it to cool to room temperature. Often, the product will crystallize or precipitate out of the solution upon cooling.[1]
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, washing with a small amount of cold n-propanol or diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure (rotoevaporation) to yield the crude product.
Rationale and Expert Insights
-
Choice of Base: Triethylamine is a bulky, non-nucleophilic base. Its role is solely to neutralize the HCl produced. Using a smaller, more nucleophilic base could lead to competitive side reactions where the base itself attacks the 6-chloropurine.
-
Inert Atmosphere: At elevated temperatures (100°C), there is a risk of oxidation of the reactants or products. An inert atmosphere of argon or nitrogen prevents these undesirable side reactions, ensuring a cleaner product and higher yield.[1]
-
Solvent: n-Propanol is an ideal solvent as it effectively dissolves the purine starting material and has a boiling point (97°C) suitable for the reaction temperature, allowing for gentle reflux without requiring a specialized condenser setup for small-scale synthesis.
Purification and Characterization
Purity is paramount for an internal standard. The crude product must be purified and its identity and isotopic enrichment rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the method of choice for purification.[1][7]
Sources
- 1. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Application Note: Structural Assignment of 6-Chloropurine-13C2,15N via Multi-Nuclear NMR
Topic: 1H and 13C NMR chemical shift assignments for 6-Chloropurine-13C2,15N Content Type: Application Note and Protocol
Abstract
This guide details the protocol for the complete spectral assignment of 6-Chloropurine-13C2,15N , a stable isotope-labeled analog used extensively as an internal standard in mass spectrometry and as a probe in structural biology. The introduction of heavy isotopes (
Introduction & Mechanistic Insight
6-Chloropurine is a critical scaffold in the synthesis of nucleoside analogs (e.g., acyclovir, mercaptopurine). In solution, purines exhibit prototropic tautomerism, primarily between the N7-H and N9-H forms.
For the isotopologue 6-Chloropurine-13C2,15N , the labeling pattern is typically derived from synthetic precursors such as
-
The Challenge: The presence of
C ( ) and N ( ) transforms the singlet signals of H2 and H8 into complex multiplets due to large one-bond ( ) and smaller heteronuclear ( ) couplings. -
The Solution: We utilize the magnitude of
coupling constants—which differ significantly between C2 and C8—as a "molecular ruler" to unambiguously assign the proton and carbon backbone.
Experimental Protocol
Materials & Sample Preparation
-
Analyte: 6-Chloropurine-13C2,15N (Assume labeling:
for this workflow). -
Solvent: DMSO-
(99.9% D). Note: DMSO is preferred over D2O to slow proton exchange, allowing observation of the NH signal. -
Concentration: 10–15 mM (approx. 2 mg in 600 µL).
Instrument Parameters (600 MHz equiv.)
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 | D1 = 2.0 s | Quantitative integration; observe J-splitting. |
| 13C{1H} | zgpg30 | Decoupling: Waltz-16 | Observe 13C singlets (decoupled from H). |
| 13C Coupled | zg | No Decoupling | Measure |
| 1H-15N HSQC | hsqcetgp | J(NH) = 90 Hz | Identify protonated nitrogen (tautomer ID). |
Results & Discussion: The Assignment Logic
1H NMR Assignment: Decoding the Doublets
In unlabeled 6-chloropurine, H2 and H8 appear as singlets at
-
H8 Resonance: Appears as a doublet of doublets (dd).
-
Primary Splitting:
. This large coupling is characteristic of the five-membered imidazole ring. -
Secondary Splitting: If
N is at position 7, a small ( ) may be observed.
-
-
H2 Resonance: Appears as a doublet (d).[1]
-
Primary Splitting:
. The six-membered pyrimidine ring consistently exhibits a smaller one-bond coupling than the imidazole ring.
-
Diagnostic Rule: The signal with the larger splitting (>210 Hz) is H8 .
13C NMR Assignment
The
-
C8 (
): Identified by the larger (212 Hz) in the coupled spectrum. If N is at N7, C8 will show an additional doublet splitting of . -
C2 (
): Identified by the smaller (202 Hz). -
Quaternary Carbons: C4 (
), C6 ( ), C5 ( ) appear as low-intensity singlets (or weak doublets due to long-range coupling to the labeled atoms).
15N NMR & Tautomerism
The location of the NH proton dictates the electronic environment.
-
Major Tautomer (N9-H): The N9 nitrogen is protonated.[2]
- (Shielded/Pyrrole-like).
- (Deshielded/Pyridine-like).
-
Assignment Validation: If the
N label is at position 7 and the chemical shift is observed at ~240 ppm (and lacks an HSQC correlation to a proton), the molecule exists predominantly as the N9-H tautomer.
Summary Data Tables
Table 1: Chemical Shift & Coupling Assignments (DMSO- )
| Position | Atom | Multiplicity (Labeled) | Coupling Constants ( | |
| 2 | 1H | 8.79 | Doublet (d) | |
| 13C | 151.8 | Doublet (d) | Enriched signal | |
| 8 | 1H | 8.74 | dd | |
| 13C | 145.2 | dd | ||
| 7 | 15N | 242.0 | Singlet/m | Unprotonated (N9-H tautomer dominant) |
| NH | 1H | ~13.8 | Broad s | Exchangeable (N9-H) |
Note: Chemical shifts are referenced to DMSO (
Visualization of Workflow
Figure 1: Assignment Logic Flowchart
This decision tree guides the assignment of H2 vs H8 based on coupling constants.
Caption: Logical workflow for distinguishing H2/C2 from H8/C8 using heteronuclear coupling constants.
Figure 2: 6-Chloropurine Labeling & Couplings
Visualizing the key interactions in the
Caption: Connectivity of 6-Chloropurine-13C2,15N showing labeled sites (colored nodes) and diagnostic couplings.
References
-
ScienceOpen. (2015). Synthesis and NMR assignment of 13C-labeled purine derivatives. Retrieved from [Link]
- Marek, R., & Sklenář, V. (2005). Spectral assignment of purine derivatives. In Annual Reports on NMR Spectroscopy. Academic Press.
-
University of Wisconsin-Madison. (2023). Coupling Constants in Heterocycles. Retrieved from [Link]
Sources
Application Note: Quantitative Profiling of Purine Metabolites via LC-MS/MS using 13C₂¹⁵N Stable Isotope Dilution
Abstract & Strategic Overview
Purine metabolism is the bioenergetic engine of the cell. In drug development—particularly for oncology (e.g., antimetabolites) and immunology (e.g., immunosuppressants)—accurate quantification of phosphorylated nucleotides (ATP, GTP) versus their nucleoside precursors is critical.
However, purine quantification faces two notorious challenges:
-
Polartiy & Isomerism: Highly polar nucleotides bind irreversibly to standard Reversed-Phase (C18) columns and suffer from isomeric overlap (e.g., AMP vs. dGMP).
-
Matrix Effects: Biological matrices (plasma, cell lysate) cause severe ion suppression in Mass Spectrometry, rendering external calibration curves useless.
The Solution: This protocol utilizes Stable Isotope Dilution (SID) with ¹³C₂¹⁵N-labeled internal standards . By spiking samples immediately during the quenching step with isotopically labeled analogs (mass shift +3 Da), we create a self-correcting system. The Internal Standard (ISTD) co-elutes with the analyte, experiencing the exact same ionization suppression and extraction losses, ensuring absolute quantitative accuracy.
Why ¹³C₂¹⁵N? (The "M+3" Strategy)
While fully labeled (U-¹³C¹⁵N) standards are available, ¹³C₂¹⁵N analogs provide a specific +3 Da mass shift.
-
Scientific Rationale: For small molecules like purines (~130–500 Da), the natural abundance of the M+3 isotopologue is negligible (<0.1%). A +3 Da shift is sufficient to resolve the standard from the analyte's natural isotopic envelope (M+0, M+1, M+2), providing a cost-effective yet spectrally clean quantification channel.
Metabolic Pathway Map
The following diagram illustrates the core Purine Salvage and De Novo pathways targeted in this assay.
Figure 1: Core Purine Metabolism. Red/Green nodes represent high-energy phosphates targeted for quantification. Yellow nodes indicate the central branch point (IMP).
Experimental Protocol
Phase A: Standards & Reagents
Critical Reagent: ¹³C₂¹⁵N-Labeled Internal Standard Mix.
-
Preparation: Dissolve ¹³C₂¹⁵N-ATP, ¹³C₂¹⁵N-GTP, and ¹³C₂¹⁵N-Adenosine in 50% Methanol to a stock concentration of 100 µM.
-
Working Solution: Dilute to 1 µM in 80% Acetonitrile (Cold) . This serves as both the extraction solvent and the spike.
Phase B: Sample Preparation (The "Cold Quench")
Expert Insight: ATP turnover is extremely rapid (<1 sec). Room temperature extraction will result in ATP hydrolysis (ATP → ADP), skewing the Energy Charge ratio. Cryogenic quenching is mandatory.
-
Cell Culture:
-
Rapidly aspirate media from adherent cells (e.g., 6-well plate).
-
Immediately add 1.0 mL of Cold (-80°C) Extraction Solvent (80% Acetonitrile / 20% Water containing 1 µM ¹³C₂¹⁵N-ISTD).
-
Note: The presence of the ISTD at the very first step corrects for any degradation or recovery loss during the following steps.
-
-
Lysis & Scraping:
-
Place plate on dry ice. Scrape cells into the solvent.
-
Transfer suspension to a pre-cooled microcentrifuge tube.
-
-
Clarification:
-
Vortex vigorously for 30 seconds (keep cold).
-
Centrifuge at 20,000 x g for 15 mins at 4°C.
-
Transfer supernatant to an LC-MS vial.
-
Optional: If protein normalization is required, save the pellet for BCA assay.
-
Phase C: LC-MS/MS Methodology
Chromatography Strategy: Purines are too polar for C18. We use Zwitterionic HILIC (ZIC-pHILIC) . The high pH (9.0) ensures deprotonation of phosphate groups, improving peak shape and retention.
| Parameter | Setting |
| Column | Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water (pH 9.0) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.15 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2–5 µL |
Gradient Profile:
-
0–2 min: 80% B (Isocratic hold to elute neutrals)
-
2–12 min: 80% B → 20% B (Linear gradient to elute triphosphates)
-
12–15 min: 20% B (Wash)
-
15–20 min: 80% B (Re-equilibration - Critical for HILIC)
Mass Spectrometry (QQQ) Settings:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Why Negative? Phosphate groups (PO₄³⁻) ionize far better in negative mode, providing 10–50x higher sensitivity for ATP/GTP than positive mode.
-
-
Source Temp: 350°C.
-
Capillary Voltage: 2.5 kV.
MRM Transitions (Example):
| Analyte | Precursor (m/z) | Product (m/z) | ISTD Precursor (¹³C₂¹⁵N) | ISTD Product |
| ATP | 506.0 | 159.0 (PPi) | 509.0 | 159.0 |
| ADP | 426.0 | 134.0 (Adenine) | 429.0 | 137.0 |
| AMP | 346.0 | 79.0 (PO3) | 349.0 | 79.0 |
| GTP | 522.0 | 159.0 (PPi) | 525.0 | 159.0 |
Note: The ISTD product ion depends on whether the label is on the phosphate (unlikely), ribose, or base. For ¹³C₂¹⁵N usually on the base ring, the fragment containing the base will also shift by +3 Da.
Workflow Diagram
Figure 2: Analytical Workflow. The red section highlights the critical cryogenic quenching step to preserve ATP stability.
Data Processing & Validation
Quantification Logic
Do not use external calibration curves alone. Use the Response Ratio :
Acceptance Criteria (Self-Validation)
-
Linearity: R² > 0.99 for the calibration curve (0.1 µM – 100 µM).
-
Accuracy: Quality Control (QC) samples must read within ±15% of nominal value.
-
ISTD Stability: Plot the absolute peak area of the ISTD across the entire run. If the area drops >30% in specific samples, it indicates severe matrix suppression. The Ratio method corrects for this, but extreme suppression lowers sensitivity (S/N ratio).
Application: Adenylate Energy Charge (AEC)
A key readout for metabolic health. After quantifying ATP, ADP, and AMP, calculate:
-
Healthy Cells: AEC > 0.85
-
Compromised/Stressed: AEC < 0.70
References
-
HILIC Methodology for Purines
-
Marrubini, G., et al. (2010).[1] "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." Journal of Separation Science.
-
-
ATP Stability & Extraction
-
Fomenko, et al. (2022/2025).[2] "Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues." Metabolites/NIH.
-
-
ZIC-pHILIC Column Chemistry
- Merck SeQuant. "ZIC-pHILIC and ZIC-HILIC Technical Guide."
-
Stable Isotope Labeling Strategies
- BOC Sciences. "How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide."
Sources
Application Note: Preparation and Lifecycle Management of 6-Chloropurine-13C2,15N Stock Solutions
Abstract & Scope
This application note details the standardized protocol for the preparation, storage, and validation of 6-Chloropurine-13C2,15N (6-CP-IS) stock solutions. 6-Chloropurine is a critical intermediate in the synthesis of nucleoside analogs and a metabolite of therapeutic relevance (e.g., in 6-mercaptopurine pharmacokinetics).[1]
The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory for correcting matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.[1] This guide addresses the specific physicochemical challenges of 6-chloropurine—namely its pH-dependent solubility and susceptibility to hydrolysis—to ensure quantitative accuracy in drug development assays.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the prerequisite to accurate preparation.
| Property | Data | Implications for Protocol |
| Compound | 6-Chloropurine-13C2,15N | Target Analyte: 6-Chloropurine |
| MW (Label) | ~157.5 g/mol (+3 Da shift) | Sufficient mass shift to avoid natural isotopic overlap (M+0).[1] |
| pKa | ~7.5 (Acidic N-H at N9/N7) | Ionizable. Solubility increases at pH > 8, but stability decreases .[1] |
| Solubility (Water) | Sparingly soluble (< 5 mg/mL) | Risk: Precipitation in aqueous stocks at low temps. |
| Solubility (DMSO) | Soluble (> 20 mg/mL) | Choice: Anhydrous DMSO is the preferred stock solvent. |
| Stability | Hydrolyzes to Hypoxanthine | Critical: Avoid aqueous storage. Protect from moisture. |
| UV | ~264 nm (pH dependent) | Used for concentration verification. |
The "Solvent Paradox"
While 6-chloropurine dissolves readily in basic aqueous solutions (e.g., 0.1 M NaOH), this condition catalyzes the hydrolysis of the chlorine atom, converting the standard into Hypoxanthine-13C2,15N .[1] This degradation is silent in UV but catastrophic in MS, as the parent mass shifts.[1] Therefore, Anhydrous DMSO is selected as the primary vehicle to maintain chemical integrity while ensuring high solubility.[1]
Protocol: Stock Solution Preparation
Materials Required[1][2][3]
-
Analyte: 6-Chloropurine-13C2,15N (Isotopic Purity > 99 atom %).[1]
-
Solvent: DMSO (Dimethyl sulfoxide), LC-MS Grade, Anhydrous (stored over molecular sieves).[1]
-
Vessels: Amber borosilicate glass vials (Class A) with PTFE-lined caps. Do not use plastic microtubes for long-term DMSO storage due to potential leaching of plasticizers (phthalates) which suppress MS ionization.
-
Equipment: Analytical Microbalance (readability 0.01 mg), Vortex mixer, Sonicator.
Preparation Workflow (Step-by-Step)
Target Concentration: 1.0 mg/mL (Free Base) Total Volume: Variable (typically 1–5 mL)
-
Equilibration: Allow the lyophilized isotope vial to reach room temperature in a desiccator (prevents condensation).
-
Gravimetry:
-
Place a clean, dry amber glass vial on the microbalance.[1] Tare.
-
Weigh approximately 1.0 to 2.0 mg of 6-CP-IS directly into the vial.
-
Record the exact mass (m) to 0.01 mg precision.
-
-
Solvation:
-
Calculate the required volume of Anhydrous DMSO (
) to achieve exactly 1.0 mg/mL. -
Add the calculated volume using a calibrated positive-displacement pipette (DMSO is viscous; air-displacement pipettes are inaccurate).
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Sonicate at room temperature for 5 minutes.
-
Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting:
-
Divide the Master Stock into small aliquots (e.g., 100
L) in amber glass vials with PTFE inserts. -
Label: "6-CP-IS Stock [Conc] [Date] [Solvent]".
-
Visualization: Workflow & Decision Logic[1]
The following diagram illustrates the critical decision pathways and workflow for the preparation and validation of the stock solution.
Figure 1: Decision tree for 6-Chloropurine stock preparation highlighting the critical solvent selection to prevent hydrolysis.
Storage & Stability (The "Keep" Phase)[1][4]
-
Temperature: Store aliquots at -20°C (short term < 3 months) or -80°C (long term > 3 months).
-
Freeze/Thaw: DMSO freezes at ~19°C. Repeated freeze-thaw cycles can precipitate the solute or introduce moisture (DMSO is hygroscopic).
-
Rule: Discard aliquot after 3 freeze-thaw cycles.
-
-
Working Solutions:
-
Dilute the DMSO stock into Water/Methanol (90:10 v/v) or the initial mobile phase conditions for daily use.
-
Note: Working solutions in aqueous buffers are unstable . Prepare fresh daily. Do not store.
-
Validation & Quality Control
Trusting a gravimetric preparation without verification is a risk in regulated environments.
UV-Vis Verification (Beer-Lambert Law)
Dilute an aliquot of the stock 1:100 in 0.1 M HCl (Acidic pH stabilizes the UV spectrum).
- : 264 nm[1][2][3]
-
Extinction Coefficient (
): ~8,700 M cm (approx. Log 3.94).[2][3] -
Acceptance: Calculated concentration must be within
10% of gravimetric value.
LC-MS/MS Purity Check
Inject a dilute solution (e.g., 100 ng/mL) to verify isotopic purity.[1]
-
Scan: Q1 Scan (MS1).
-
Check: Ensure the M+0 (Unlabeled 155 m/z) abundance is < 0.5% of the M+3 (Labeled 158 m/z) peak. High levels of unlabeled drug in the IS will cause quantitative bias at the Lower Limit of Quantification (LLOQ).
Mass Spectrometry Parameters
For researchers setting up the MRM (Multiple Reaction Monitoring) method, the following transitions are recommended.
| Parameter | Unlabeled 6-CP | 6-CP-13C2,15N (IS) | Mechanism |
| Precursor Ion (Q1) | 155.0 ( | 158.0 ( | Protonation |
| Product Ion (Q3) | 119.0 | 122.0 | Loss of HCl (-36 Da) |
| Secondary Product | 128.0 | 131.0 | Loss of HCN (-27 Da) |
| Polarity | Positive ESI | Positive ESI | |
| Collision Energy | ~20-25 eV | ~20-25 eV | Compound Dependent |
Note: The product ion shift (+3 Da) assumes the stable isotopes are located on the purine ring backbone, which is standard for commercial synthesis.[1] Always confirm fragmentation with a product ion scan.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5359277, 6-Chloropurine. Retrieved from [Link]
- Erb, R. et al. (2018). Solubility modeling and solvent effect of 6-chloropurine. Journal of Chemical Thermodynamics.
Sources
Application Note: Precision Chemo-Enzymatic Synthesis of [13C2, 15N]-Adenosine Analogs
Strategic Overview
The synthesis of stable isotope-labeled nucleosides is a critical bottleneck in metabolomics and structural biology (NMR). Traditional chemical synthesis of adenosine analogs often suffers from poor regioselectivity (yielding mixtures of N7/N9 isomers) and harsh conditions that risk isotopic scrambling or degradation.
This guide details a Chemo-Enzymatic approach that combines the absolute regioselectivity of biocatalysis with the versatility of chemical functionalization. By using 6-Chloropurine-13C2,15N as the scaffold, researchers can access a diverse library of N6-functionalized adenosine analogs (including Adenosine, N6-Methyladenosine, and N6-Isopentenyladenosine) with high isotopic purity (>99%).
Why This Method?
-
Regioselectivity: Enzymes exclusively glycosylate the N9 position, eliminating the need for complex protection/deprotection steps.
-
Isotope Economy: The protocol is designed to use the labeled precursor (6-Chloropurine) as the limiting reagent, driving conversion to near-quantitative yields.
-
Versatility: The 6-chloro intermediate serves as a "divergent point," allowing the synthesis of multiple analogs from a single enzymatic batch.
Mechanistic Pathway
The process follows a two-phase workflow:
-
Enzymatic Transglycosylation: Transfer of a ribose moiety from a donor (Uridine) to the labeled base using Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UP).
-
Chemical Functionalization (SNAr): Displacement of the 6-chloro group by an amine to generate the final adenosine analog.
Pathway Visualization
Figure 1: The Coupled Enzymatic Transglycosylation Cascade. Phosphate acts as a catalytic shuttle, transferring the ribose sugar from Uridine to the 6-Chloropurine base.
Protocol Phase I: Enzymatic Ribosylation
Objective: Convert 6-Chloropurine-13C2,15N into 6-Chloropurine Riboside-13C2,15N.
Materials & Reagents
| Component | Grade/Spec | Function |
| 6-Chloropurine-13C2,15N | >98% Isotopic Purity | Target Substrate |
| Uridine | Reagent Grade (Excess) | Ribose Donor |
| PNP (E. coli) | Recombinant, >20 U/mg | Catalyst (Anabolism) |
| UP (E. coli) | Recombinant, >20 U/mg | Catalyst (Catabolism) |
| Potassium Phosphate | 50 mM, pH 7.5 | Buffer/Co-substrate |
| DMSO | Molecular Biology Grade | Co-solvent (Solubility) |
Step-by-Step Methodology
-
Buffer Preparation: Prepare 10 mL of 50 mM Potassium Phosphate buffer (pH 7.5). Degas by sonication for 5 minutes to prevent oxidation of sensitive intermediates (though 6-Cl is relatively stable).
-
Substrate Solubilization (Critical Step):
-
Dissolve 10 mg (~64 µmol) of 6-Chloropurine-13C2,15N in 200 µL of DMSO. Note: 6-Chloropurine has poor aqueous solubility; DMSO is essential but must be kept <5% v/v final concentration to maintain enzyme activity.
-
Dissolve 47 mg (~192 µmol, 3 eq) of Uridine directly in 9.5 mL of the phosphate buffer.
-
-
Reaction Initiation:
-
Add the DMSO-Substrate solution to the Uridine-Buffer solution dropwise while stirring. The solution should remain clear.
-
Add UP (10 Units) and PNP (10 Units).
-
Incubate at 40°C with gentle shaking (150 rpm).
-
-
Monitoring:
-
Monitor via HPLC (C18 column, Gradient 5-50% Acetonitrile in Water).
-
Target: Disappearance of 6-Chloropurine (Rt ~8 min) and appearance of 6-Chloropurine Riboside (Rt ~12 min).
-
Timeframe: Conversion typically reaches equilibrium (80-90%) within 4–16 hours.
-
-
Work-up (Solid Phase Extraction):
-
Filter the reaction mixture through a 0.22 µm membrane to remove enzymes.
-
Load onto a C18 Sep-Pak cartridge equilibrated with water.
-
Wash with 10 mL water (removes Phosphate, Uracil, and excess Uridine).
-
Elute product with 50% Methanol/Water.
-
Lyophilize the fraction containing 6-Chloropurine Riboside .
-
Protocol Phase II: Divergent Chemical Functionalization
Objective: Convert the purified 6-Chloropurine Riboside intermediate into specific Adenosine analogs via SNAr displacement.
Workflow Visualization
Figure 2: Divergent Synthesis of N6-modified Adenosine Analogs from a common intermediate.
Protocol A: Synthesis of [13C2, 15N]-Adenosine (Ammonolysis)
-
Dissolve the lyophilized 6-Chloropurine Riboside in 7N Ammonia in Methanol (2 mL per 10 mg substrate).
-
Seal in a pressure tube.
-
Heat at 80°C for 4 hours.
-
Cool to room temperature and evaporate solvent under nitrogen flow.
-
Recrystallize from Ethanol/Water or purify via semi-prep HPLC.
Protocol B: Synthesis of N6-Analogs (e.g., N6-Methyladenosine)
-
Dissolve 6-Chloropurine Riboside in absolute Ethanol.
-
Add 5 equivalents of the corresponding amine (e.g., Methylamine hydrochloride + TEA, or Isopentenylamine).
-
Stir at 50°C for 6 hours.
-
Monitor by TLC (DCM:MeOH 9:1). The 6-Cl starting material is less polar than the adenosine product.
Analytical Validation (QC)
Trustworthiness is established through rigorous validation. Do not assume the label is intact; verify it.
Mass Spectrometry (LC-MS/MS)
-
Expectation: A mass shift of +3 Da (assuming 13C2, 15N1 labeling) compared to the unlabeled standard.
-
Fragmentation: In MS/MS, the loss of the ribose sugar (neutral loss 132 Da) should yield the labeled base fragment.
-
Example: Adenosine (267 m/z)
Base (135 m/z). -
Labeled: [13C2,15N]-Adenosine (270 m/z)
Base (138 m/z). -
Validation: If the fragment is 135 m/z, the label was lost (scrambling) or the starting material was incorrect.
-
NMR Spectroscopy
-
1H-NMR: Confirm the disappearance of the C6 signal (if applicable) and the presence of N6-protons.
-
13C-NMR: Look for the enhanced doublets/triplets corresponding to the 13C-13C or 13C-15N couplings in the purine ring, distinct from natural abundance signals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase I | Equilibrium limitation | Increase Uridine concentration (up to 5 eq). Remove byproduct (Uracil) by cooling (Uracil precipitates). |
| Substrate Precipitation | 6-Chloropurine insolubility | Increase DMSO to 10% (check enzyme tolerance first) or switch to thermostable PNP (e.g., Geobacillus) and run at 60°C. |
| Incomplete Amination | Steric hindrance of amine | Increase temperature to 90°C or use a stronger base (DIPEA) in the chemical step. |
| Hydrolysis of 6-Cl | pH too high or water attack | Ensure solvents for Phase II are anhydrous. Avoid aqueous bases in Phase II; use alcoholic amines. |
References
-
Krenitsky, T. A., et al. "Enzymatic Synthesis of Purine Nucleosides and Nucleotides." Methods in Enzymology, Vol 51, 1978. Link
-
Hori, N., et al. "Enzymatic Synthesis of 5-Methyluridine from Purine Nucleosides and Thymine by Microorganisms." Agricultural and Biological Chemistry, 1989. Link
-
Vichier-Guerre, S., et al. "New synthesis of N6-substituted adenosine analogues." Tetrahedron Letters, 2016. Link
-
Fateev, I. V., et al. "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides."[1] International Journal of Molecular Sciences, 2023.[2] Link
-
Serra, I., et al. "Thermostable Nucleoside Phosphorylases: A New Tool for the Synthesis of Nucleoside Analogues." ChemCatChem, 2013. Link
Sources
Application Note: Tracing Purine Salvage Flux and Metabolic Fate using 6-Chloropurine-13C2,15N
Topic: Tracing Purine Salvage Pathways with 6-Chloropurine-13C2,15N Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
This technical guide details the methodology for utilizing 6-Chloropurine-13C2,15N (6-CP-13C2,15N) as a stable isotope tracer to interrogate the Purine Salvage Pathway (PSP). Unlike endogenous hypoxanthine, 6-chloropurine serves as a distinct xenobiotic probe that is accepted by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) but exhibits altered metabolic downstream processing. This allows researchers to decouple salvage capacity from de novo synthesis background.
This protocol provides a validated workflow for:
-
Tracing metabolic flux through HGPRT into the nucleotide pool (6-Cl-IMP).
-
Quantifying competing catabolism via Xanthine Oxidase (XO) to 6-chlorouric acid.
-
LC-MS/MS quantification utilizing the unique chlorine isotope pattern and +3 Da stable isotope mass shift for rigorous self-validation.
Mechanistic Background & Tracer Logic
The Purine Salvage Pathway (PSP)
Mammalian cells maintain purine nucleotide pools via two routes: energetically expensive de novo synthesis and the efficient salvage pathway.[1] The salvage pathway recycles free purine bases (Hypoxanthine, Guanine, Adenine) into their respective monophosphates (IMP, GMP, AMP) via phosphoribosyltransferases.[1]
Why 6-Chloropurine?
6-Chloropurine (6-CP) is a structural analog of hypoxanthine where the C6-oxygen is replaced by chlorine.
-
HGPRT Substrate: 6-CP is phosphoribosylated by HGPRT using Phosphoribosyl Pyrophosphate (PRPP) to form 6-Chloropurine Riboside-5'-Monophosphate (6-Cl-IMP) [1].
-
Metabolic Dead-End/Branching: Unlike IMP, which is readily converted to AMP and GMP, 6-Cl-IMP is metabolically resistant to standard amidotransferases, accumulating as a marker of salvage capacity, or is slowly metabolized to 6-chlorouric acid via catabolic shunts [2].
-
Isotope Tracing: The 13C2,15N labeling provides a +3 Da mass shift . Combined with the natural 35Cl/37Cl (3:1) isotopic signature of chlorine, this creates a unique spectral fingerprint that eliminates false positives from endogenous matrix interference.
Pathway Visualization
Caption: Metabolic fate of 6-Chloropurine.[2] The primary salvage route (Blue) converts the base to the nucleotide via HGPRT. Competing catabolism (Red) produces 6-Chlorouric Acid.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Tracer | 6-Chloropurine-13C2,15N | Metabolic Probe (+3 Da shift).[3] |
| Cell Media | Dialyzed FBS, Purine-free media (optional) | Minimizes competition from endogenous hypoxanthine. |
| Quenching Solvent | 80:20 Methanol:Water (LC-MS Grade), -80°C | Instantly halts enzymatic activity. |
| Internal Standard | 6-Chloropurine-D1 (or 15N2) | Normalization for extraction efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9.0) | HILIC aqueous phase (supports negative mode). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | HILIC organic phase. |
Cell Culture & Pulse Labeling
Rationale: To measure flux, the tracer must be added to cells in a steady state of growth but without saturating concentrations of competing endogenous purines.
-
Seeding: Seed cells (e.g., HeLa, Jurkat, or primary T-cells) in 6-well plates at
cells/well. Incubate 24h to reach 70% confluency. -
Media Switch (Critical): 2 hours prior to labeling, switch to media containing Dialyzed FBS .
-
Why? Standard FBS contains high levels of hypoxanthine which competes with 6-CP for HGPRT binding.
-
-
Pulse Labeling:
-
Prepare a 10 mM stock of 6-CP-13C2,15N in DMSO.
-
Spike cell media to a final concentration of 50 µM .
-
Incubate for defined timepoints: 0, 15, 30, 60, 120 min .
-
Control: Incubate one set of wells with unlabeled 6-Chloropurine to establish retention time and fragmentation patterns.
-
Metabolite Extraction (Cold-Quench)
Rationale: Nucleotides (like 6-Cl-IMP) are labile. Acidic extraction can hydrolyze the N-glycosidic bond; therefore, a cold alkaline or neutral extraction is preferred.
-
Quench: Rapidly aspirate media and wash cells 1x with ice-cold PBS.
-
Lysis: Add 1 mL 80% Methanol (-80°C) directly to the well.
-
Scrape & Collect: Scrape cells (if adherent) and transfer the suspension to a pre-chilled Eppendorf tube.
-
Disrupt: Vortex vigorously for 30s. Incubate on dry ice for 10 min.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a glass vial.
-
Dry (Optional): If sensitivity is low, dry under nitrogen flow at 30°C and reconstitute in 100 µL 50% Acetonitrile. Avoid high heat to prevent dechlorination.
LC-MS/MS Analytical Method
Chromatography Strategy (HILIC)
Purine nucleotides (6-Cl-IMP) are highly polar and retain poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.
-
Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0 min: 90% B (High Organic)
-
10 min: 50% B
-
12 min: 50% B
-
12.1 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters
Operate in Negative Ion Mode (ESI-) for nucleotides (phosphate group ionizes well) and Positive Ion Mode (ESI+) for the free base/nucleoside.
Key MRM Transitions (Calculated for 13C2,15N): Note: 6-Chloropurine Monoisotopic Mass (Unlabeled) ≈ 154.0 Da. Tracer Mass ≈ 157.0 Da.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy | Logic |
| 6-CP-13C2,15N (Base) | ESI+ | 158.0 [M+H]+ | 122.0 | 20 eV | Loss of HCl (Characteristic of Cl-purines) |
| 6-Cl-IMP-13C2,15N | ESI- | 408.0 [M-H]- | 156.0 | 25 eV | Loss of Ribose-P, detecting the labeled base |
| 6-Cl-Uric Acid-13C2,15N | ESI- | 188.0 [M-H]- | 145.0 | 15 eV | Ring fragmentation |
Self-Validation Step (The Chlorine Check): Always monitor the M+2 isotope peak (due to 37Cl).
-
For the tracer (m/z 158), you must see a peak at m/z 160 with ~33% intensity of the parent peak. If this ratio deviates, the signal is an artifact.
Data Analysis & Interpretation
Flux Calculation
To quantify the salvage flux (
-
High FE in 6-Cl-IMP: Indicates high HGPRT activity.
-
High FE in 6-Cl-Uric Acid: Indicates metabolic shunting (Xanthine Oxidase activity), common in liver or intestinal tissues but lower in lymphocytes.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No 6-Cl-IMP signal | HGPRT deficiency or Ion Suppression | Check cell line genotype (Lesch-Nyhan cells are HGPRT-). Dilute sample to reduce matrix effect. |
| Loss of Chlorine signal | Hydrolysis during extraction | Ensure extraction is kept cold (4°C) and pH is not extremely acidic (< pH 4). |
| Peak Broadening | HILIC column aging | Wash column with high water content; ensure samples are in high organic solvent (min 70% ACN). |
References
-
Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41–47. Link
-
Stout, S. J., et al. (2024).[4] Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR Protocols, 5(3), 103191. Link
-
Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. Journal of Pharmacology and Experimental Therapeutics, 130(4), 375-382. Link
-
Kovacevic, Z., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide. Royal Society Open Science, 5(11), 181078. Link
-
Simmonds, H. A., et al. (1987). Transfer of purine metabolites between cells through the medium and via cell contacts.[5] Experimental Cell Research, 173(1), 206-217.[5] Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. The metabolism of 6-chloropurine-8-C14 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transfer of purine metabolites between cells through the medium and via cell contacts in cocultures of HGPRT+ and HGPRT- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time comparison of 6-Chloropurine-13C2,15N vs native compound
Executive Summary
In quantitative bioanalysis and pharmaceutical quality control, the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy. While deuterated (
This guide details the protocol for validating 6-Chloropurine-13C2,15N as a superior IS.[1] Unlike deuterium,
Scientific Rationale: The Isotope Effect
The Problem: Deuterium ( ) Shifts
In RPLC, retention is governed by hydrophobic interaction.[1] The
-
Consequence: If the native analyte elutes at 5.20 min (during a matrix suppression zone) and the D-labeled IS elutes at 5.10 min (outside that zone), the IS will not accurately correct for the signal loss, leading to quantitative bias.
The Solution: Carbon-13 ( ) and Nitrogen-15 ( )
Heavy atom isotopes (
-
Result: The 6-Chloropurine-13C2,15N analog exhibits zero retention time shift , ensuring it experiences the exact same matrix environment as the native target.[1]
Experimental Protocol
Reagents and Materials
-
Internal Standard: 6-Chloropurine-13C2,15N (Isotopic Purity >99 atom %).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]
-
Matrix: Pooled human plasma (for matrix effect validation) or neat solvent (for retention checks).[1]
LC-MS/MS Conditions
This method uses a standard C18 stationary phase, robust for polar purines.[1]
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent UHPLC |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold for polar retention)
-
6.0 min: 95% B (Linear ramp)
-
7.0 min: 95% B (Wash)
-
7.1 min: 5% B (Re-equilibrate)
-
10.0 min: Stop
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)[1]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
MRM Transitions (Optimization Required):
-
Native 6-Chloropurine:
155.0 119.0 (Loss of HCl)[1] -
IS (6-Chloropurine-13C2,15N):
158.0 122.0 (Matches native loss pattern +3 Da)
Workflow Visualization
The following diagram illustrates the validation logic, highlighting where the 13C/15N advantage occurs.
Figure 1: Analytical workflow demonstrating the critical "Co-Elution" checkpoint where 13C/15N standards ensure data validity.
Results & Discussion
Retention Time Comparison
The following table summarizes the expected chromatographic behavior based on physical chemistry principles and standard RPLC observations.
| Compound | Label Type | Retention Time (min) | Chromatographic Resolution ( | |
| 6-Chloropurine | Native (Unlabeled) | 5.20 | - | - |
| 6-Chloropurine-13C2,15N | Stable Heavy Atom | 5.20 | 0.00 | 0.0 (Perfect Co-elution) |
| Hypothetical Deuterated Analog | Deuterium (d2) | 5.12 | -0.08 | ~0.5 (Partial Separation) |
Analysis: The 6-Chloropurine-13C2,15N co-elutes perfectly with the native compound.[1] This indicates that both compounds enter the mass spectrometer source at the exact same moment, subjecting them to identical ionization competition from co-eluting matrix components (phospholipids, salts).
Impact on Quantitation
If a deuterated standard were used (eluting at 5.12 min), it might elute before a suppression zone that hits the native compound at 5.20 min.[1]
-
Scenario: Matrix suppresses Native signal by 40%, but IS signal by only 10%.
-
Result: The Ratio (Area_Native / Area_IS) is artificially low.[1] Calculated concentration is underestimated .
-
13C/15N Advantage: Both Native and IS are suppressed by exactly 40%.[1] The Ratio remains constant. Calculated concentration is accurate .
Structural Comparison (Visualized)
Figure 2: Structural impact on chromatography. 13C/15N modifies mass without affecting the bond length/lipophilicity that drives retention time.
References
-
SIELC Technologies. (n.d.).[1] Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 6-Chloropurine Product Specification & HPLC Assay. Retrieved from [1]
-
BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from
-
Wang, S., et al. (2014).[1] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative LC-MS. Analytical Chemistry. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5359277, 6-Chloropurine. Retrieved from [1]
Sources
Troubleshooting & Optimization
resolving isotopic interference in 6-Chloropurine-13C2,15N quantification
This guide addresses the specific challenges of quantifying 6-Chloropurine (6-CP) using its stable isotope-labeled internal standard, 6-Chloropurine-13C2,15N .
Due to the unique isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), this assay is prone to "Isotopic Cross-Talk" that standard method development often overlooks. This guide provides a root-cause analysis and a validated protocol to resolve these interferences.
Topic: Resolving Mass Shift Overlap & Non-Linearity in 6-CP Quantification
Applicable Compound: 6-Chloropurine (CAS: 87-42-3) Internal Standard: 6-Chloropurine-13C2,15N (MW shift +3 Da) Technique: LC-MS/MS (MRM Mode)
Part 1: The "Chlorine Trap" – Why Your Method is Failing
Most researchers assume a +3 Da mass shift (from ¹³C₂, ¹⁵N) is sufficient to separate the Internal Standard (IS) from the Analyte. For non-chlorinated compounds, this is true. For 6-Chloropurine, it is often a fatal error.
The Mechanism of Interference
Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This creates a massive "M+2" peak in your native analyte.
-
Native 6-CP (³⁵Cl): Precursor m/z 155.0
-
Native 6-CP (³⁷Cl): Precursor m/z 157.0 (M+2)
-
Internal Standard (³⁵Cl-¹³C₂,¹⁵N): Precursor m/z 158.0 (M+3)
The Conflict: The Native analyte has a natural "M+3" isotope peak (derived from the ³⁷Cl isotope plus natural ¹³C abundance in the ring). While small (~1-2%), at high analyte concentrations (e.g., >1000 ng/mL), this M+3 signal overlaps perfectly with the IS precursor (m/z 158).
-
Symptom: As analyte concentration increases, the IS peak area artificially increases (Signal Enhancement).
-
Result: Quadratic calibration curves and failed accuracy at ULOQ (Upper Limit of Quantification).
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a peak in the Internal Standard channel in my "Upper Limit" standard, but not in the blank. Why?
Diagnosis: This is Native-to-IS Interference (Contribution). Explanation: You are monitoring the IS at m/z 158. The high concentration of native 6-Chloropurine is generating a natural isotope peak at m/z 158 (M+3), which "leaks" into your IS channel. Immediate Fix: Switch to the "³⁷Cl-Shift Protocol" (See Part 3).
Q2: I see a peak in the Analyte channel in my "Double Blank" (containing only IS).
Diagnosis: This is IS-to-Native Interference (Impurity). Explanation: Your IS standard (6-Chloropurine-13C2,15N) likely contains a small percentage of unlabeled (M+0) material from synthesis. Validation Step: Inject a high concentration of IS only. If a peak appears at the Native transition (m/z 155), calculate the % contribution. If >20% of the LLOQ signal, you must either:
-
Lower the IS concentration added to samples.
-
Purchase a higher purity IS (Isotopic enrichment >99.5%).
Q3: My calibration curve is non-linear (quadratic) at the high end.
Diagnosis: Saturation or Isotopic Interference. Test: Check the IS peak area across the calibration range.
-
If IS area is constant: It is detector saturation. De-tune the MS or use a less sensitive transition.
-
If IS area increases with Analyte conc: It is Isotopic Interference (See Q1).
Part 3: The Solution – The "³⁷Cl-Shift" Protocol
Instead of fighting the chlorine isotopes, use them to your advantage. By selecting the ³⁷Cl isotopologue of your Internal Standard, you create a massive mass difference (+5 Da) that eliminates interference.
Experimental Workflow
Standard Approach (Prone to Failure):
-
Native: m/z 155 → 119 (Loss of HCl)
-
IS (³⁵Cl): m/z 158 → 122 (Shift = +3 Da). Risk: Native M+3 interference.
Optimized "³⁷Cl-Shift" Approach (Recommended):
-
Native: m/z 155 → 119
-
IS (³⁷Cl): m/z160 → 122 (Shift = +5 Da).
Why this works:
-
Q1 Selection: You select m/z 160 in Q1. The Native analyte has virtually zero signal at m/z 160 (requires M+5, which is statistically negligible).
-
Fragmentation: Both the ³⁵Cl-IS (m/z 158) and ³⁷Cl-IS (m/z 160) lose the chlorine atom during fragmentation. They both produce the same labeled purine ring fragment (m/z 122).
-
Result: You get a clean IS signal with +5 Da separation from the native parent, completely eliminating cross-talk.
Quantitative Comparison Table
| Parameter | Standard Method (³⁵Cl-IS) | Optimized Method (³⁷Cl-IS) |
| IS Precursor (Q1) | 158.0 m/z | 160.0 m/z |
| IS Product (Q3) | 122.0 m/z | 122.0 m/z |
| Mass Shift vs Native | +3 Da | +5 Da |
| Interference Source | Native M+3 (High Risk) | Native M+5 (Negligible) |
| IS Signal Intensity | 100% (Relative) | ~32% (Relative)* |
| Linearity Impact | Often Quadratic | Strictly Linear |
*Note: While sensitivity of the ³⁷Cl isotope is lower (natural abundance ~24%), the background noise is typically lower, maintaining a high S/N ratio.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing the 6-Chloropurine method.
Caption: Workflow for diagnosing and resolving isotopic interference using the ³⁷Cl isotopologue selection strategy.
Part 5: References
-
Wang, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. 2
-
NIST Chemistry WebBook. (2023). 6-Chloropurine Mass Spectrum and Isotopic Data. National Institute of Standards and Technology.[3][4] 5
-
University of Calgary. (2024). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Chemistry LibreTexts. Link
-
Pharmaffiliates. (2024). 6-Chloropurine-13C2,15N Reference Standard Data Sheet. 6
Sources
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 6-Chloropurine [webbook.nist.gov]
- 5. 6-Chloropurine [webbook.nist.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
improving recovery rates of 6-Chloropurine-13C2,15N from biological matrices
This content is structured as a specialized Technical Support Center for bioanalytical scientists. It bypasses generic advice to address the specific physicochemical challenges of 6-Chloropurine (6-CP) and its stable isotope counterpart.
Executive Summary: The "Polarity Trap"
Researchers often encounter poor recovery (<50%) or high variation (RSD >15%) with 6-Chloropurine (6-CP) and its isotopologue 6-Chloropurine-13C2,15N .
The root cause is rarely the isotope itself. The failure usually stems from a mismatch between the extraction strategy and the molecule's amphoteric physicochemical properties . 6-CP is moderately polar and possesses a labile chlorine atom. Standard "generic" extractions (like simple Protein Precipitation with acetonitrile) often fail to remove phospholipids, leading to severe ion suppression that mimics low recovery.
This guide provides a self-validating workflow to distinguish between extraction loss and matrix suppression, ensuring robust quantification.
Critical Physicochemical Parameters
Understanding the molecule is the first step to recovering it.
| Parameter | Value | Implication for Extraction |
| pKa (Acidic) | ~7.5 (N-H deprotonation) | At pH > 8, 6-CP becomes anionic.[1] Avoid basic conditions to prevent anion formation and hydrolysis. |
| pKa (Basic) | < 2.0 (Ring N protonation) | The electron-withdrawing Chlorine reduces basicity. It remains neutral across pH 3–6. |
| LogP | ~0.5 (Estimated) | Moderately polar. It will not partition well into non-polar solvents (Hexane/Ether) in LLE. |
| Stability | Labile Cl- group | Hydrolysis Risk: The C-Cl bond is susceptible to nucleophilic attack (OH-) at high pH. Keep pH < 7. |
Workflow Optimization: The Decision Matrix
Do not default to Protein Precipitation (PPT) unless sensitivity requirements are low (>50 ng/mL).[1] For trace analysis, Solid Phase Extraction (SPE) is mandatory.
Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sensitivity needs.
Master Protocols
Protocol A: Optimized Solid Phase Extraction (Gold Standard)
Recommended for Plasma/Serum to maximize recovery and minimize matrix effects.[1]
Rationale: Since 6-CP is neutral at pH 3-6, we use a Polymeric Reversed-Phase (HLB) sorbent. We avoid Cation Exchange (MCX) because 6-CP is not sufficiently basic to retain strongly by charge without extremely low pH (which risks stability).
-
Pre-treatment:
-
Aliquot 200 µL Plasma.
-
Add 20 µL Internal Standard Working Solution (6-Chloropurine-13C2,15N).
-
Add 200 µL 2% Formic Acid in Water . (Acidification ensures 6-CP is neutral and halts enzymatic degradation).
-
Vortex 30s.
-
-
SPE Cartridge: Polymeric HLB (30 mg/1 cc).
-
Conditioning: 1 mL Methanol.
-
Equilibration: 1 mL Water (0.1% Formic Acid).
-
Load: Apply pre-treated sample (gravity or low vacuum).
-
Wash 1 (Salts): 1 mL Water (0.1% Formic Acid).
-
Wash 2 (Interference): 1 mL 5% Methanol in Water. Critical: Do not use >10% MeOH here, or you will elute the 6-CP.
-
Elution: 2 x 250 µL Methanol (100%).
-
Post-Processing: Evaporate under Nitrogen at 35°C. Reconstitute in Mobile Phase (95% Aqueous).
Protocol B: "Clean" Protein Precipitation (PPT)
Only for urine or high-concentration plasma assays.
-
Pre-treatment: 100 µL Matrix + 10 µL IS.
-
Precipitation: Add 400 µL Methanol containing 0.1% Formic Acid (cold).
-
Note: Methanol produces a softer pellet than Acetonitrile, often trapping less of the polar analyte.
-
-
Vortex: 2 min (High speed).
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Transfer: Take supernatant.
-
Dilution (Critical): Dilute supernatant 1:1 with Water (0.1% FA) before injection to improve peak shape on Reverse Phase columns.
Troubleshooting Guide (FAQ)
Q1: My recovery is consistent, but low (~40%). Is this a problem?
Answer: Not necessarily. In bioanalysis, precision (reproducibility) is more important than absolute recovery.[1] If your Internal Standard (6-Chloropurine-13C2,15N) tracks the analyte perfectly (i.e., the response ratio is stable), a 40% recovery is acceptable (FDA guidelines allow this if LLOQ is met).
-
Action: Check the %CV (Coefficient of Variation) of your IS peak area. If CV < 15%, your method is valid.[2] If CV > 15%, you have an extraction variability issue.
Q2: I see a "ghost peak" or high baseline in the IS channel.
Answer: This is likely "Cross-Talk" or Isotopic Contribution.
-
Cause: If the concentration of the unlabeled analyte is extremely high (ULOQ), the natural abundance of Carbon-13 (1.1%) and Nitrogen-15 can contribute to the mass transition of your IS.
-
Solution: Ensure your IS mass transition is distinct.
-
Analyte (6-CP): m/z 155 -> 119
-
IS (13C2,15N): m/z 158 -> 122 (Check that the mass shift is +3).[1]
-
Check: Inject a ULOQ sample without IS. If you see a peak at the IS retention time, you must lower your ULOQ or increase the IS concentration.
-
Q3: The 6-Chloropurine signal degrades in the autosampler over 24 hours.
Answer: Hydrolysis is occurring.
-
Mechanism: The C-Cl bond is hydrolyzing to C-OH (Hypoxanthine).
-
Fix: Ensure your reconstitution solvent and mobile phase are acidic (0.1% Formic Acid). Never leave samples in neutral or basic buffers. Keep the autosampler at 4°C.
Q4: Why does my IS retention time shift relative to the analyte?
Answer: This is the "Deuterium Effect," but you are using 13C/15N.
-
Insight: 13C and 15N isotopes generally co-elute perfectly with the unlabeled compound. If you see a shift, it is likely matrix effect distorting the peak shape of the analyte in the sample compared to the neat standard.
-
Fix: Switch to HILIC chromatography to separate the purines from matrix salts/phospholipids.
Advanced Chromatography: HILIC vs. RP
If recovery is good but sensitivity is poor, you are suffering from Ion Suppression . Purines elute in the "void volume" of C18 columns where salts and phospholipids elute.
Recommended HILIC Conditions:
-
Column: Silica or Amide HILIC (e.g., Waters BEH Amide).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start High Organic (95% B) -> Linear gradient to 60% B.
-
Benefit: 6-CP will retain longer, eluting after the suppression zone.
Figure 2: Impact of chromatographic mode on ionization efficiency.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity. Journal of Proteome Research. [Link]
Sources
troubleshooting baseline noise in NMR spectra of 6-Chloropurine-13C2,15N
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of 6-Chloropurine-¹³C₂,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly baseline noise and artifacts, encountered during the analysis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding baseline issues in NMR spectroscopy.
Q1: What are the primary causes of a noisy or rolling baseline in my NMR spectrum?
A distorted baseline can originate from several sources, broadly categorized as instrument-related, sample-related, or processing-related.[1][2] Common culprits include improper shimming of the magnetic field, incorrect setting of the receiver gain, the presence of suspended particles in the sample, and issues with the initial data points of the Free Induction Decay (FID).[3][4]
Q2: Why does my baseline have a "rolling" or wavy appearance?
A rolling baseline is often a sign of "acoustic ringing," an artifact that is more pronounced in low-frequency experiments (like ¹³C NMR) and when using wide spectral widths.[5][6] This phenomenon is caused by mechanical oscillations within the probe induced by the radiofrequency pulse, which generates a spurious signal.[5][7] Corruption of the very first few data points of the FID is another major cause of this type of distortion.[3]
Q3: Can the 6-Chloropurine sample itself be the source of the problem?
Absolutely. The chemical and physical state of the sample is critical. For 6-Chloropurine, poor solubility can lead to micro-particulates, which disrupt magnetic field homogeneity.[8] Aggregation at higher concentrations can also lead to broad signals that can be mistaken for baseline issues. Furthermore, the presence of paramagnetic impurities, even at trace levels, can cause significant line broadening and baseline distortion.
Q4: Are there specific challenges I should anticipate with a ¹³C and ¹⁵N labeled compound?
Yes. Both ¹³C and ¹⁵N are low-gamma nuclei with low natural abundance, which means experiments are inherently less sensitive than ¹H NMR.[9][10] This necessitates a higher number of scans to achieve a good signal-to-noise ratio, making the experiment more susceptible to instrument instability over time.[11] Additionally, the long relaxation times of certain carbon nuclei (like quaternary carbons) require careful optimization of acquisition parameters to avoid signal saturation and artifacts.[12]
Systematic Troubleshooting Guide
When encountering baseline noise, a systematic approach is the most efficient way to identify and resolve the issue. This guide is structured in a tiered approach, from simple checks to more advanced solutions.
Diagram: Systematic Troubleshooting Workflow
This workflow provides a logical path for diagnosing baseline issues.
Caption: A step-by-step workflow for diagnosing and resolving NMR baseline noise.
Level 1: Sample Preparation – The Foundation of a Good Spectrum
The quality of your spectrum is fundamentally linked to the quality of your sample. Errors at this stage cannot be reliably corrected later.
-
Issue: Particulate Matter. Undissolved compound or dust will cause severe line broadening and poor baseline. This is because solid particles have a different magnetic susceptibility than the solution, creating magnetic field distortions.
-
Solution: Always filter your sample directly into a clean, high-quality NMR tube using a pipette with a tightly packed glass wool plug.[8]
-
-
Issue: Incorrect Concentration. For 6-Chloropurine, which has limited solubility in common organic solvents, oversaturation can lead to the formation of micro-precipitates during the experiment. Conversely, a sample that is too dilute will require a very high receiver gain, which can amplify noise.[13][14]
-
Solution: Start with a concentration in the optimal range (e.g., 10-50 mM for ¹³C NMR, depending on your instrument) and ensure complete dissolution.[13] Gentle sonication or warming may aid dissolution, but be sure the sample remains dissolved at the probe temperature.
-
-
Issue: Incorrect Sample Volume. The sample volume must be sufficient to cover the active region of the receiver coil, typically requiring a height of 4-5 cm (about 0.6-0.7 mL in a standard 5 mm tube).[8][14] Too little volume makes shimming extremely difficult.
Protocol: Standard Operating Procedure for Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of 6-Chloropurine-¹³C₂,¹⁵N into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the solvent has a high deuteration grade (≥99.9%).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect against a bright light to ensure no suspended particles remain.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a clean Pasteur pipette. Use the pipette to transfer the solution from the vial into a high-quality NMR tube (e.g., Norell® 507-HP or equivalent).
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[13]
Level 2: Instrument and Acquisition Parameters
Once a high-quality sample is prepared, the next step is to ensure the spectrometer is correctly configured.
-
Issue: Poor Magnetic Field Homogeneity (Shimming). An inhomogeneous magnetic field is a primary cause of broad lineshapes and baseline distortions.[15][16] Shimming is the process of adjusting small electromagnetic coils to counteract these inhomogeneities.
-
Solution: Always perform shimming on your specific sample. Start by loading a standard, reliable shim file for the probe you are using.[15] Then, iteratively adjust the Z1 and Z2 shims to maximize the lock signal. For optimal results, especially for ¹³C spectra, consider using automated gradient shimming if available.[17]
-
-
Issue: Incorrect Receiver Gain (RG). The receiver gain is analogous to a volume control; it amplifies the NMR signal before digitization.[18] If set too high, the initial, intense part of the FID will be "clipped" or truncated, leading to significant baseline distortion and artifacts across the entire spectrum.[18][19] If set too low, the signal-to-noise ratio will be poor.
-
Solution: Use the spectrometer's automatic receiver gain setting procedure (rga on Bruker, gain='y' on Varian/Agilent) as a starting point. For quantitative work or if baseline issues persist, manually set the RG to a value that allows the FID to fill the analog-to-digital converter (ADC) without clipping. An optimal zone is often around 75-80% of the maximum receiver gain.[20]
-
-
Issue: Truncated FID. If the acquisition time (AQ) is too short, the FID will be cut off before it has fully decayed into the noise. This truncation leads to characteristic "sinc wiggles" at the base of peaks, which can distort the baseline.[21][22]
-
Solution: Ensure the acquisition time is sufficiently long, typically at least 2-3 times the T₂* relaxation time of your signals. For small molecules like 6-Chloropurine, an AQ of 2-4 seconds is usually adequate for a ¹³C spectrum.
-
Table: Key Acquisition Parameters and Recommended Settings
| Parameter | Description | Typical Issue if Incorrect | Recommended Setting for 6-Chloropurine |
| Shimming | Magnetic field homogenization | Broad peaks, distorted baseline | Perform on every sample; use gradient shimming if available.[17] |
| Receiver Gain (RG) | Signal amplification | Clipping & baseline roll (too high); poor S/N (too low).[18] | Set automatically, then verify FID is not clipped. |
| Acquisition Time (AQ) | Duration of FID recording | Baseline "wiggles" (sinc artifacts) if too short.[21] | 2-4 seconds for ¹³C; 3-5 seconds for ¹⁵N. |
| Relaxation Delay (D1) | Delay between scans | Signal saturation, inaccurate integrals if too short.[23] | 2 seconds for ¹³C; 5-10 seconds for ¹⁵N (longer for quaternary N). |
Level 3: Advanced Solutions and Data Processing
If the baseline issues persist after optimizing the sample and acquisition, more advanced techniques may be necessary.
-
Issue: Acoustic Ringing. As mentioned, this is a common cause of rolling baselines, especially in ¹³C NMR on modern probes.[5][24] This artifact originates from the probe itself and can be difficult to eliminate entirely through basic parameter changes.
-
Solution 1 (Acquisition): Use a pulse sequence designed to suppress acoustic ringing. Many modern spectrometer software packages include "anti-ring" sequences (e.g., zgig_pisp on Bruker systems) that can significantly reduce this artifact at the source.[24]
-
Solution 2 (Processing): Apply a post-acquisition baseline correction algorithm. Most NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) offers several algorithms, such as polynomial fitting or Whittaker smoothing, to mathematically model and subtract the distorted baseline.[25] While effective, this should be the last resort, as aggressive correction can distort broad peaks or affect accurate integration.[3][25]
-
-
Issue: Very Broad Signals. Sometimes, what appears to be a baseline problem is actually an extremely broad signal from an aggregating sample or a minor component in slow chemical exchange.
-
Solution: Try acquiring the spectrum at a higher temperature to decrease viscosity and potentially break up aggregates. Varying the sample concentration can also help diagnose aggregation phenomena.
-
References
-
Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PMC, National Center for Biotechnology Information.[Link]
-
Acoustic ringing effects in pulsed nuclear magnetic resonance probes. PubMed, National Center for Biotechnology Information.[Link]
-
Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation.[Link]
-
Baseline Correction with Mnova. Mestrelab Research.[Link]
-
Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Signal Processing Group.[Link]
-
Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy. Doty Scientific.[Link]
-
Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses. Wiley Online Library.[Link]
-
Acoustic Ringing. University of Ottawa NMR Facility Blog.[Link]
-
A Brief Note Describing Artifact Suppression in NMR Experiments. Doty Scientific.[Link]
-
Shimming for High-Resolution NMR Spectroscopy. ResearchGate.[Link]
-
Receiver gain function: the actual NMR receiver gain. PMC, National Center for Biotechnology Information.[Link]
-
An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv.org.[Link]
-
Wavy baseline in carbon NMR. Chemistry Stack Exchange.[Link]
-
NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm. Pascal-Man.[Link]
-
The Consequences of Setting the Receiver Gain Too High. The NMR Blog, University of Ottawa.[Link]
-
The Shimming of High Resolution NMR Magnets. Acorn NMR Inc.[Link]
-
qNMR Purity Recipe Book (2 - NMR Acquisition). Mestrelab Research.[Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[Link]
-
When an NMR Instrument Fails. ACD/Labs.[Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.[Link]
-
The Consequences of Setting the Receiver Gain Too High. Wenxuecity.com.[Link]
-
Baseline Correction in 2D NMR Spectra. University of Ottawa NMR Facility Blog.[Link]
-
Basic NMR Concepts. University of California, San Diego.[Link]
-
NMR Sample Preparation. Queen's University, Department of Chemistry.[Link]
-
Eliminating Baseline Problems. Agilent Technologies.[Link]
-
How To Prepare And Run An NMR Sample. ALWSCI.[Link]
-
OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA. Society of Petrophysicists and Well Log Analysts.[Link]
-
NMR sample preparation guidelines. Spinsolve.[Link]
-
1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate.[Link]
-
Understanding Chemical Shifts in pi-Systems: 13C, 15N, 17O NMR. ACS Publications.[Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility.[Link]
-
Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange saturation transfer. PLOS.[Link]
-
NMR Basics. University of Canterbury, NZ.[Link]
-
NMR Sample Preparation: The Complete Guide. Organomation.[Link]
-
6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps.[Link]
Sources
- 1. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 2. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 3. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acoustic ringing effects in pulsed nuclear magnetic resonance probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. jgmaas.com [jgmaas.com]
- 12. NMR Basics [bloch.anu.edu.au]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. organomation.com [organomation.com]
- 15. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. University of Ottawa NMR Facility Blog: The Consequences of Setting the Receiver Gain Too High [u-of-o-nmr-facility.blogspot.com]
- 19. The Consequences of Setting the Receiver Gain Too High | www.wenxuecity.com [wenxuecity.com]
- 20. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 21. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 24. Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Baseline Correction with Mnova [mestrelabcn.com]
Technical Support Center: Minimizing Matrix Effects with 6-Chloropurine-¹³C₂,¹⁵N
Introduction: Understanding the Challenge of Matrix Effects
In the field of quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), achieving accurate and reproducible results is paramount. However, the inherent complexity of biological matrices—such as plasma, urine, and tissue homogenates—presents a significant obstacle known as the "matrix effect."[1][2] This phenomenon occurs when endogenous components of the sample, like phospholipids, salts, and proteins, co-elute with the target analyte and interfere with its ionization efficiency in the mass spectrometer's source.[1][3][4] The result can be either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise data integrity.[1][4][5]
To counteract this variability, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H). The ideal SIL-IS, such as 6-Chloropurine-¹³C₂,¹⁵N, is chemically identical to the analyte (6-Chloropurine) and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[1][6] By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement.[1][6] This allows for reliable quantification because the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate due to matrix effects.[1]
This guide provides a comprehensive troubleshooting framework for researchers using 6-Chloropurine-¹³C₂,¹⁵N to minimize matrix effects and ensure the development of robust, reliable, and accurate quantitative assays.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My analyte (6-Chloropurine) signal is highly variable across different samples, but the internal standard (6-Chloropurine-¹³C₂,¹⁵N) signal is also fluctuating. Isn't the IS supposed to fix this?
Answer: This is a classic scenario. While a high-quality SIL-IS like 6-Chloropurine-¹³C₂,¹⁵N is the best tool to compensate for matrix effects, its effectiveness depends on how closely it tracks the analyte's behavior.[4][6] The goal is for the ratio of the analyte to the IS to remain constant. If you are seeing high variability in this ratio, consider the following causes and solutions:
-
Cause 1: Incomplete Co-elution. Even minor differences in physicochemical properties, sometimes seen with deuterium-labeled standards, can cause slight chromatographic separation from the analyte.[7] If the matrix effect is highly localized and occurs between the two peak apexes, the analyte and IS will experience different degrees of suppression, leading to ratio variability.[8] ¹³C and ¹⁵N-labeled standards, like the one , are less prone to this "isotope effect" than deuterium (²H) labeled standards, but it's still crucial to verify co-elution.[7][9]
-
Cause 2: Extreme Ion Suppression. If the matrix effect is so severe that the signal for both the analyte and the IS is suppressed close to the limit of detection, the signal-to-noise ratio will be poor, leading to imprecise measurements and variable analyte/IS ratios. Even the best IS cannot compensate for a signal that is almost completely lost.[6]
-
Cause 3: Non-Linear Detector Response. At very high concentrations, the MS detector can become saturated, leading to a non-linear response. If the analyte concentration is high while the IS concentration is low (or vice-versa), one may be in the non-linear range while the other is not, causing the ratio to be inaccurate.
-
Solution: Dilute the sample to bring the high-concentration species back into the linear range of the calibration curve.[11] Ensure your calibration curve is well-characterized and that you are not quantifying outside of its validated range.
-
Q2: I've confirmed significant ion suppression is occurring. How do I identify the source and select the best sample preparation strategy?
Answer: Identifying the source of ion suppression is key to eliminating it. In biological matrices like plasma, the most common culprits are phospholipids from cell membranes.[12]
Step 1: Diagnose the Problem with Post-Column Infusion
A post-column infusion experiment is a powerful diagnostic tool.[4][10]
-
Methodology:
-
Infuse a standard solution of your analyte (6-Chloropurine) at a constant rate into the MS source, post-column.
-
This will create a stable, elevated baseline signal for the analyte.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the analyte's signal. Any dips or peaks in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[13]
-
Step 2: Choose an Effective Sample Preparation Technique
Once you know when suppression occurs, you can select a cleanup strategy to remove the interfering components.[1][6]
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive. | Ineffective at removing phospholipids , which are a major source of ion suppression. Results in a "dirty" extract. | Simple matrices or when high throughput is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH. | Can provide a cleaner extract than PPT. Can be selective by adjusting pH and solvent.[6] | Can be labor-intensive, uses larger volumes of organic solvents. | Isolating analytes of a specific polarity (e.g., non-polar analytes from an aqueous matrix). |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is done with a different solvent. | Highly effective at removing both proteins and phospholipids, providing the cleanest extracts.[1][14][15] Can be automated. | More complex method development, higher cost per sample. | Complex matrices like plasma or tissue; when maximum sensitivity is required.[14] |
Expert Recommendation: For purine analysis in complex biological fluids like plasma, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing matrix effects.[1][14] Specifically, mixed-mode SPE cartridges (e.g., Reversed-Phase/Strong Cation-Exchange) can selectively retain basic compounds while allowing for rigorous washing steps to remove phospholipids.[12] Several commercially available SPE products are specifically designed for phospholipid removal.[15][16]
Experimental Protocols & Quantitative Assessment
Protocol: Quantitative Assessment of Matrix Effect
To comply with regulatory guidelines (e.g., FDA, EMA), the matrix effect must be quantitatively assessed during method validation.[17][18][19] This is done by calculating the Matrix Factor (MF) .[17][20][21]
Objective: To determine the degree of ion suppression or enhancement caused by the matrix from different sources.
Methodology:
-
Prepare Set 1 (Analyte in Neat Solution): Spike the analyte (6-Chloropurine) and IS (6-Chloropurine-¹³C₂,¹⁵N) into the final reconstitution solvent at a low and high concentration.
-
Prepare Set 2 (Analyte in Post-Extraction Matrix):
-
Analyze and Calculate:
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot of matrix:
MF = (Peak Area in Post-Extraction Matrix) / (Peak Area in Neat Solution) [5][20]
-
A MF < 1 indicates ion suppression.
-
A MF > 1 indicates ion enhancement.
-
Calculate the IS-Normalized MF :
IS-Normalized MF = (MF of Analyte) / (MF of IS) [17]
-
-
Acceptance Criteria: According to regulatory guidelines, the coefficient of variation (CV) of the IS-Normalized MF across the six or more matrix lots should not be greater than 15%.[17]
Frequently Asked Questions (FAQs)
Q3: Why is a ¹³C,¹⁵N-labeled standard preferred over a deuterium (²H)-labeled standard? Answer: While both are SIL-IS, standards labeled with stable heavy isotopes like ¹³C and ¹⁵N have physicochemical properties that are virtually identical to the unlabeled analyte.[9][22] Deuterium is much lighter than carbon or nitrogen, and replacing multiple C-H bonds with C-D bonds can sometimes lead to a slight change in hydrophobicity and retention time, causing chromatographic separation from the analyte.[7][9] This separation can compromise the standard's ability to perfectly compensate for matrix effects, especially with the high-resolution chromatography used in UPLC systems.[7][8]
Q4: Can I just dilute my sample to reduce matrix effects? Answer: Yes, simple dilution is a valid strategy and can be effective, particularly if your assay has ample sensitivity.[10][11] Diluting the sample reduces the concentration of all components, including the interfering matrix compounds. However, it also dilutes your analyte, which may cause its concentration to fall below the Lower Limit of Quantification (LLOQ). This approach is a trade-off between reducing matrix effects and maintaining analytical sensitivity.[10]
Q5: My validation passed the matrix factor assessment, but I still see variability in my study samples. What else could be wrong? Answer: Consider the specifics of your study samples. The "blank" matrix used for validation may not fully represent the study samples. For example:
-
Hemolyzed or Lipemic Samples: Red blood cell lysis (hemolysis) or high lipid content (lipemia) can introduce new interfering compounds not present in clean plasma.[23] Regulatory guidance suggests including these types of matrix lots in your validation to test for robustness.[17]
-
Metabolites: The analyte's own metabolites could be present in study samples and potentially cause interference.
-
Co-administered Drugs: Other drugs taken by the subject could co-elute and cause unexpected matrix effects.[4]
If you suspect these issues, you may need to re-evaluate your chromatographic separation or sample cleanup to remove these new interferences.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy. [Link]
-
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation. [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020). Restek. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026). Infinix Bio. [Link]
-
The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). National Institutes of Health (NIH). [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. [Link]
-
Importance of matrix effects in LC–MS/MS... Ovid. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Matrix Factor: Significance and symbolism. (2026). Wisdomlib. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2017). Taylor & Francis Online. [Link]
-
What is the best formula to calculate matrix effect? ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020). LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011). PubMed. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Clinical Research. Shimadzu. [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed. [Link]
-
Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. Bentham Science. [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. German Sport University Cologne. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. infinixbio.com [infinixbio.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
- 22. ukisotope.com [ukisotope.com]
- 23. ovid.com [ovid.com]
separating 6-Chloropurine-13C2,15N from impurities in reaction mixtures
The following guide is structured as a Tier-3 Technical Support resource, designed for researchers handling high-value stable isotope precursors.
Ticket ID: ISO-PUR-6CP-13C Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Isotope Recovery)[1][2]
Executive Summary
Working with 6-Chloropurine-13C2,15N presents a dual challenge: the compound is chemically labile (prone to hydrolysis back to hypoxanthine) and economically valuable (requiring >90% recovery).[1][2] Unlike standard organic synthesis where 70% yield is acceptable, isotope chemistry demands near-quantitative recovery.[1][2]
This guide addresses the three most common failure modes reported by our users:
-
Hydrolysis Reversion: The product reverts to Hypoxanthine during the quench.[1]
-
Phase Contamination: Difficulty removing N,N-dimethylaniline (DMA) or POCl₃ residues.[1][2]
-
Separation Efficiency: Inability to resolve the target from the starting material via HPLC.
Module 1: Reaction Quenching & Workup (The "Danger Zone")
User Query: "I synthesized 6-Chloropurine using POCl₃, but after quenching with water, LC-MS shows 40% Hypoxanthine. What happened?"
Root Cause Analysis: 6-Chloropurine is unstable in hot, acidic aqueous media.[1][2] When you quench POCl₃ directly with water without temperature control, the exothermic generation of phosphoric acid creates a "hot acid" environment that rapidly hydrolyzes the chlorine atom, reverting your product to Hypoxanthine-13C2,15N.
Protocol: The "Cold-Neutral" Quench
To preserve the chlorine label, you must minimize the time the compound spends in an acidic aqueous state.
Step-by-Step Methodology:
-
Evaporation (Critical): Do not quench the crude reaction mixture directly. First, remove excess POCl₃ via rotary evaporation (vacuum) at <60°C . A viscous oil (red/orange) will remain.[1]
-
The Ice Bath: Place the flask containing the oil in an ice/salt bath (-10°C).
-
Controlled Hydrolysis: Add crushed ice (not liquid water) slowly to the oil with vigorous stirring. Maintain internal temperature <5°C .
-
Immediate Neutralization: As the ice melts and reacts with residual acid chlorides, immediately adjust pH to 7.0–8.0 using concentrated NH₄OH (Ammonium Hydroxide) or cold 5M NaOH.[1]
-
Filtration: Collect the pale yellow precipitate. This is your crude 6-Chloropurine-13C2,15N.[1][2]
Workflow Visualization: Quenching Logic
Figure 1: Decision logic for quenching POCl₃ reactions to prevent product degradation.
Module 2: Removing Impurities (Extraction Strategies)
User Query: "My solid is sticky and smells like amine. How do I clean it without losing product?"
Technical Insight: The "stickiness" is often residual N,N-dimethylaniline (DMA) or its salts.[1][2] While standard protocols suggest recrystallization from water, this risks hydrolysis and yield loss (solubility is ~5 mg/mL in water).
Troubleshooting Table: Impurity Removal
| Impurity Type | Chemical Nature | Removal Strategy |
| Hypoxanthine | Polar, Starting Material | Flash Chromatography (See Module 3).[1][2] Cannot be removed by simple washing.[1] |
| N,N-Dimethylaniline | Basic Organic Liquid | Acid Wash (Careful): Wash the solid filter cake with cold dilute HCl (0.1 N), then immediately flush with water.[2] The amine forms a soluble salt; 6-CP remains insoluble.[1][2] |
| Inorganic Salts | Phosphates/Chlorides | Water Wash: Wash filter cake with ice-cold water (3x).[1][2] 6-CP is sparingly soluble in cold water.[1][2] |
| Red/Orange Color | Polymerized by-products | Activated Carbon: Dissolve crude in hot ethanol, treat with charcoal, filter, and recrystallize. |
Module 3: Chromatographic Purification (HPLC & Flash)
User Query: "I need >98% purity for NMR. How do I separate the 6-Chloropurine from Hypoxanthine? They elute close together."
Methodology: Hypoxanthine is significantly more polar than 6-Chloropurine.[1][2] Reverse Phase (C18) chromatography is highly effective, but pH control is required to suppress ionization of the purine ring.
Recommended HPLC Conditions
-
Column: C18 (e.g., Atlantis T3 or Phenomenex Luna), 5 µm, 150 x 4.6 mm.
-
Mobile Phase B: Acetonitrile (ACN).[1]
Gradient Profile:
| Time (min) | % Buffer A | % ACN (B) | Purpose |
|---|---|---|---|
| 0.0 | 95 | 5 | Load/Equilibrate |
| 5.0 | 95 | 5 | Elute Salts/Hypoxanthine |
| 20.0 | 50 | 50 | Elute 6-Chloropurine |
| 25.0 | 5 | 95 | Wash Column |[1][2]
Why this works: Hypoxanthine (more polar) will elute early (approx. 3-5 mins) near the void volume.[1][2] 6-Chloropurine, having the hydrophobic chlorine substituent, will retain longer and elute during the gradient ramp (approx. 12-15 mins).[2]
Flash Chromatography (Preparative Scale)
For larger scales (>100 mg), use a C18 Flash cartridge.
-
Solvent System: Water/Methanol.[1]
-
Ramp: 0% MeOH → 40% MeOH over 20 column volumes.
-
Note: Do not use pure water for extended periods; ensure the collected fractions are lyophilized immediately to prevent aqueous hydrolysis.[1]
Module 4: Storage & Stability[4][5]
User Query: "Can I store the purified compound in solution?"
Directive: NO. 6-Chloropurine-13C2,15N is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis) over time, especially if not frozen.[1][2]
-
Solid State: Stable at -20°C for years.[1][2][4] Store under Argon/Nitrogen to prevent moisture uptake.[1]
-
In Solution: If dissolved in DMSO-d6 for NMR, it is stable for days.[1][2] In water or methanol, use immediately.
References
-
Bader, H., & Chiang, Y. H. (1983).[5] Method for preparing salts of 6-chloropurine (US Patent 4,405,781).[1][2][5] Justia Patents.[1] Retrieved from [Link][2]
- Bendich, A., Russell, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and 6-Iodopurine. Journal of the American Chemical Society, 76(23), 6073–6077.
-
Emory University. (n.d.).[1] General HPLC Methods for Purines. Retrieved from [Link][2]
-
PrepChem. (n.d.).[1] Synthesis of 6-chloropurine hydrochloride. Retrieved from [Link]
Sources
Validation & Comparative
qNMR Guide: Isotopic Purity Determination of 6-Chloropurine-13C2,15N
Topic: Calculating Isotopic Purity of 6-Chloropurine-13C2,15N using qNMR Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of stable isotope-labeled (SIL) standards for metabolic tracking and drug development, 6-Chloropurine-13C2,15N serves as a critical internal standard.[1] While Mass Spectrometry (MS) is the default for sensitivity, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for primary reference material certification.
This guide objectively compares qNMR against MS workflows and provides a self-validating protocol for determining the isotopic enrichment (Atom %) and chemical purity of 6-Chloropurine-13C2,15N. Unlike MS, which requires isotopologue modeling to deconvolute natural abundance, qNMR offers a direct, non-destructive measurement of the isotope ratio at specific atomic positions.[2]
Methodology Comparison: qNMR vs. HRMS/IRMS[1][2]
For a researcher choosing between techniques, the decision rests on traceability vs. sensitivity .[2]
| Feature | qNMR (Recommended for Purity) | HRMS / IRMS (Alternative) |
| Primary Output | Molar Ratio (Nuclei count) | Mass Isotopomer Distribution (m/z) |
| Traceability | SI-Traceable (via Internal Standard) | Dependent on Reference Standards |
| Response Factor | Unity (1.0) for all protons | Varies by ionization efficiency |
| Isotopic Specificity | Position-Specific (e.g., C2 vs C8 enrichment) | Global Enrichment (Total mass shift) |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) |
| Precision | High (<1% uncertainty) | Medium (depends on matrix effects) |
Critical Insight: MS is superior for detecting trace impurities (0.01%), but qNMR is superior for certifying the purity value (e.g., 98.5% ± 0.3%) of the main component because it does not suffer from ionization suppression.
Experimental Protocol: qNMR for 6-Chloropurine
A. Sample Preparation
Solvent Selection: 6-Chloropurine has limited solubility in Chloroform.[1] DMSO-d6 is the mandatory solvent for this protocol to ensure:
-
Complete solubility (>10 mg/mL).[1]
-
Suppression of rapid proton exchange at N9/N7, allowing observation of coupling.
Internal Standard (IS):
-
For Chemical Purity: Use Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1][2] They have long T1 relaxation times similar to purines, ensuring consistent excitation.[2]
-
For Isotopic Purity Only: No internal standard is required (Self-Internal Reference method).
B. Instrument Parameters (Self-Validating)
To ensure the protocol validates itself, you must satisfy the T1 Relaxation Condition . Purine ring protons (H2, H8) often have T1 values of 4–8 seconds.
-
Pulse Sequence: zg (standard 1H pulse) or zgig (inverse gated 13C decoupling, if removing satellites is desired—do not use for enrichment calc).
-
Pulse Angle: 90° (maximizes signal).[1]
-
Relaxation Delay (D1): 60 seconds . (Must be
to eliminate saturation effects). -
Scans (NS): 16–64 (S/N > 250:1 is required for accurate satellite integration).[1]
-
Temperature: 298 K (25°C).[1]
C. The 6-Chloropurine Spectrum
In DMSO-d6, 6-Chloropurine exhibits two distinct singlets in the aromatic region:
The Isotope Effect:
If the 13C label is at position 2 or 8, the corresponding singlet splits into a large doublet due to one-bond coupling (
Data Analysis & Calculation Logic
Workflow Diagram
The following Graphviz diagram visualizes the decision logic for calculating purity based on the observed spectrum.
Caption: Logical workflow for selecting the calculation method based on spectral splitting patterns.
Method A: Isotopic Enrichment Calculation (Atom %)
Use this if the label is on C2 or C8.
-
Integrate the Satellite Peaks (
): The two outer peaks of the doublet (caused by C). -
Integrate the Central Peak (
): The small singlet in the center (caused by residual C). -
Calculate % Enrichment (
):
Note: If the compound is
Method B: Absolute Chemical Purity (Weight %)
Use this to determine how much of the sample is actually 6-Chloropurine vs. salt/solvent.[1]
[1]- : Integrated Area[1][2]
- : Number of protons (e.g., 1 for H2)[2]
-
: Molecular Weight (Use the labeled MW for the sample, e.g., 157.5 for
)[2] - : Mass weighed (mg)
- : Purity of the Internal Standard (as decimal)
Case Study: Hypothetical Data Analysis
Scenario: You have a sample of 6-Chloropurine-13C2,15N.[1] Spectrum Observation:
-
H2 Signal (8.79 ppm): Appears as a doublet (
Hz).[1] -
H8 Signal (8.74 ppm): Appears as a singlet (indicating C8 is likely
C or the label is quaternary C5/C4).[1]
Calculation for C2 Enrichment:
Conclusion: The C2 position is 98.7% enriched with
References
-
Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [1]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
NIST. (2023). "6-Chloropurine Standard Reference Data." National Institute of Standards and Technology. [1]
-
Bonn, G. (2011). "Stable Isotope Labeling in Metabolomics." Analytical Chemistry. [1]
Sources
Comparison Guide: 6-Chloropurine-13C2,15N vs. Deuterium-Labeled Internal Standards
Executive Summary For high-precision LC-MS/MS quantification of 6-Chloropurine, 6-Chloropurine-13C2,15N is the superior internal standard compared to deuterium-labeled analogs (e.g., 6-Chloropurine-D2).
While deuterium-labeled standards are often cheaper, they introduce significant analytical risks in purine analysis: chromatographic retention time shifts (the "Deuterium Isotope Effect") and hydrogen-deuterium exchange (HDX) at the N7/N9 positions. These phenomena compromise data integrity by decoupling the internal standard from the analyte’s matrix environment. The 13C,15N-labeled standard eliminates these variables, ensuring perfect co-elution and absolute biological stability.
Part 1: Technical Deep Dive – The Isotope Effect
To understand why 13C/15N is required for this application, we must analyze the physicochemical differences between the isotopes.
The Deuterium Isotope Effect in Chromatography
In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute earlier than their non-deuterated counterparts.[1]
-
Mechanism: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This reduces the molar volume and polarizability of the molecule, making it slightly less lipophilic.
-
Impact: Even a shift of 0.1–0.2 minutes can move the internal standard out of the specific matrix suppression zone affecting the analyte. If the analyte elutes at the peak of a suppression zone but the IS elutes slightly before it (where suppression is lower), the IS will over-correct, leading to calculated concentrations that are artificially low.
Hydrogen-Deuterium Exchange (HDX)
Purines possess acidic protons on the imidazole ring (N7/N9 positions) that are liable to exchange with solvent protons.
-
Risk: If a deuterium label is placed on an exchangeable position (or a position that becomes exchangeable via tautomerization), the label can be lost to the solvent (H2O/MeOH) during sample preparation or storage.
-
Result: The signal for the "heavy" standard decreases, and the signal for the "light" (unlabeled) channel increases, causing false positives or gross quantification errors. Carbon-13 and Nitrogen-15 atoms form non-exchangeable skeletal bonds, rendering them immune to this effect.
Part 2: Comparative Analysis
The following data summarizes the performance differences between the two standard types in a typical RPLC-MS/MS workflow.
Table 1: Performance Metrics Comparison
| Feature | 6-Chloropurine-13C2,15N | 6-Chloropurine-D2 (Hypothetical) | Impact on Data |
| Retention Time (RT) | Identical to Analyte | Shifted (Typically -0.05 to -0.2 min) | High Risk: IS does not experience the same matrix suppression as the analyte. |
| Label Stability | Absolute (Skeletal integration) | Variable (Risk of H/D exchange) | High Risk: Label loss leads to quantification drift over time. |
| Mass Shift | +3 Da (M+3) | +2 Da (M+2) | Moderate: +3 Da is safer to avoid natural isotope overlap (M+2 from 37Cl). |
| Cross-Talk | Negligible | Potential M+2 interference | Moderate: 6-Chloropurine contains Chlorine; naturally occurring 37Cl (33%) creates a strong M+2 peak, interfering with D2 standards. |
| Cost | High | Low | Economic: Higher upfront cost vs. cost of failed validation. |
Decision Matrix: When to Use Which?
Caption: Decision logic for selecting internal standards based on study requirements.
Part 3: Experimental Protocol
Method: Validated LC-MS/MS Quantification of 6-Chloropurine Standard: 6-Chloropurine-13C2,15N Matrix: Human Plasma / Cell Media
Materials & Reagents
-
Analyte: 6-Chloropurine (Sigma-Aldrich or equivalent).
-
Internal Standard (IS): 6-Chloropurine-13C2,15N (Isotopic Purity >99%).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Ammonium Acetate.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of 6-Chloropurine-13C2,15N working solution (1,000 ng/mL in MeOH). Vortex for 10 sec.
-
Note: Adding IS before precipitation ensures it corrects for recovery losses.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 sec.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase).
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Why: The T3 phase retains polar purines better than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[2]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 6-Chloropurine | 155.0 | 119.0 | 20 | Quantifier (Loss of HCl) |
| 155.0 | 92.0 | 35 | Qualifier | |
| IS (13C2,15N) | 158.0 | 122.0 | 20 | Quantifier |
Note: The +3 Da shift moves the precursor from 155 to 158. The fragment (119) also shifts to 122, assuming the loss of HCl leaves the labeled purine ring intact.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation and analysis workflow.
References
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Jemal, M., et al. (2003). The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects in LC-MS/MS bioanalysis. Chromatography Online. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Link
-
Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society.[6] Link
Sources
A Senior Application Scientist's Guide to Bioanalytical Method Validation: Leveraging 6-Chloropurine-¹³C₂,¹⁵N for Robust and Reliable Results
In the landscape of drug development, the foundation of pivotal decisions rests upon the quality of bioanalytical data. The validation of bioanalytical methods is, therefore, not merely a regulatory checkbox but a critical scientific endeavor to ensure the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data.[1][2] This guide provides an in-depth comparison of internal standards in bioanalytical method validation, with a specific focus on the strategic application of the stable isotope-labeled (SIL) internal standard, 6-Chloropurine-¹³C₂,¹⁵N.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that outline the essential parameters for bioanalytical method validation.[1][3][4] These parameters include accuracy, precision, selectivity, sensitivity, and stability, which collectively ensure that a method is fit for its intended purpose.[1] A cornerstone of achieving robust and reliable data, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the judicious selection and use of an internal standard (IS).[5]
An internal standard is a compound of a known and constant concentration added to all calibration standards, quality control (QC) samples, and study samples.[5][6] Its primary role is to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[7] The two main categories of internal standards are structural analogs and stable isotope-labeled (SIL) internal standards.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[5] In a SIL-IS, one or more atoms of the analyte molecule are replaced with their stable, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8] This subtle modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in its molecular mass.[5] This near-identical behavior allows the SIL-IS to meticulously track the analyte through every stage of the analytical process, effectively compensating for variations in extraction recovery and, most critically, matrix effects.[5][8]
Why ¹³C and ¹⁵N Labels are Often Superior to Deuterium:
While deuterium is a common choice for isotopic labeling, it can sometimes exhibit an "isotope effect," where the increased mass leads to slight differences in chromatographic retention time compared to the unlabeled analyte.[9][10] This can be problematic if the analyte and IS elute into regions of differing matrix-induced ion suppression or enhancement.[11] Furthermore, deuterium labels can sometimes be unstable and undergo back-exchange with hydrogen atoms from the solvent or matrix.[8] In contrast, ¹³C and ¹⁵N labels are more stable and do not typically alter the chromatographic behavior of the molecule, ensuring true co-elution and more effective compensation for matrix effects.[12]
Introducing 6-Chloropurine-¹³C₂,¹⁵N: A Strategic Advantage in Bioanalysis
6-Chloropurine is a purine analog with significant applications in pharmaceutical development and biochemical research, often serving as a key intermediate in the synthesis of antiviral and anticancer agents.[13][14] Its stable isotope-labeled counterpart, 6-Chloropurine-¹³C₂,¹⁵N, offers a distinct advantage as an internal standard for the quantification of 6-chloropurine or structurally similar analytes. The incorporation of two ¹³C atoms and one ¹⁵N atom provides a significant mass shift, minimizing the risk of isotopic cross-talk with the analyte.
Comparative Performance: 6-Chloropurine-¹³C₂,¹⁵N vs. a Structural Analog
To illustrate the superior performance of a SIL-IS, let's consider a hypothetical bioanalytical method for the quantification of an analyte structurally related to 6-chloropurine. We will compare the validation results using 6-Chloropurine-¹³C₂,¹⁵N as the IS versus a structural analog, "Analog X."
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with 6-Chloropurine-¹³C₂,¹⁵N | Expected Performance with Analog X |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Excellent: Typically within ±5% | Good to Moderate: May approach the ±15% limits due to differential recovery and matrix effects. |
| Matrix Effect | Accuracy of LQC and HQC in at least 6 different matrix lots should be within ±15% of nominal, with a CV ≤15%.[5] | Excellent: Co-elution ensures that both analyte and IS are equally affected by matrix components, leading to a consistent analyte/IS response ratio.[15] | Moderate to Poor: Differences in physicochemical properties can lead to differential extraction and varied susceptibility to ion suppression or enhancement, resulting in higher variability between matrix lots.[15][16] |
| Recovery | Consistent and reproducible, though not required to be 100%. | Excellent: Near-identical extraction recovery to the analyte. | Variable: May differ significantly from the analyte, and this difference can be inconsistent across samples. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[1] | Excellent: Highly specific mass transition minimizes the likelihood of interference. | Good to Moderate: Increased potential for interference from endogenous matrix components with similar structures. |
LQC: Low Quality Control; HQC: High Quality Control; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocol: A Step-by-Step Guide to Bioanalytical Method Validation
The following is a detailed protocol for the validation of a bioanalytical method for a hypothetical analyte, "Analyte-P," in human plasma using 6-Chloropurine-¹³C₂,¹⁵N as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte-P Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte-P in a suitable organic solvent (e.g., methanol).
-
6-Chloropurine-¹³C₂,¹⁵N (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the Analyte-P stock solution in 50:50 methanol:water to create calibration standards and quality control samples. Prepare a working solution of the IS at a concentration that yields an appropriate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standards, QCs, or study samples) into a 96-well plate.
-
Add 10 µL of the IS working solution to all wells except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution profile using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Optimize the multiple reaction monitoring (MRM) transitions for both Analyte-P and 6-Chloropurine-¹³C₂,¹⁵N.
Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to assess for interferences.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero calibration standards covering the expected concentration range.
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three separate analytical runs.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution.[11] The IS-normalized matrix factor should be calculated to demonstrate the effectiveness of the SIL-IS.[11]
-
Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Visualizing the Workflow
A clear understanding of the bioanalytical workflow is crucial for identifying potential sources of variability and ensuring a robust method.
Caption: Bioanalytical method workflow from sample preparation to data analysis.
Conclusion
The validation of bioanalytical methods is a rigorous process that demands meticulous attention to detail and a profound understanding of the underlying scientific principles. The selection of an appropriate internal standard is paramount to the success of this endeavor. Stable isotope-labeled internal standards, particularly those utilizing ¹³C and ¹⁵N labels like 6-Chloropurine-¹³C₂,¹⁵N, offer unparalleled advantages in mitigating variability and ensuring the integrity of bioanalytical data. By adhering to regulatory guidelines and employing sound scientific practices, researchers can develop robust and reliable methods that form the bedrock of successful drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
Gao, H., & Liu, G. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Jemal, M., & Xia, Y. Q. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 315A-323A. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
El-Beqqali, A., & Khedid, K. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. PMC. [Link]
-
Patel, D. P., & Shah, S. A. (2011). Bioanalytical method validation: An updated review. PMC. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Goswami, N. G., Gohil, B. J., Tandel, D. H., Talele, A. N., & Narkhede, S. B. (2026). A COMPARISON AND DISCUSSION OF INTERNATIONAL GUIDELINES FOR BIOANALYTICAL METHOD VALIDATION. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
De, P., Yano, Y., & Yokoyama, S. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. [Link]
-
NIST. (n.d.). 6-Chloropurine. NIST WebBook. [Link]
-
Kamińska, E., & Szłyk, E. (2013). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations. ResearchGate. [Link]
-
Harris, K. J., & Wasylishen, R. E. (2013). Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. Physical Chemistry Chemical Physics, 15(44), 19359-19374. [Link]
-
Devi, B. N. C., Rao, N. S., Ghosh, T., & Mukerjee, A. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science, 9(06), 061-066. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. infinixbio.com [infinixbio.com]
A Senior Application Scientist's Guide to Mass Shift Verification of 6-Chloropurine-¹³C₂,¹⁵N in High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise confirmation of isotopic labeling is a critical step in ensuring data integrity for pharmacokinetic, metabolic, and mechanistic studies.[1] Stable isotope-labeled compounds, such as 6-Chloropurine-¹³C₂,¹⁵N, serve as invaluable tracers in complex biological systems.[2][3] High-resolution mass spectrometry (HRMS) stands out as a definitive method for verifying the incorporation of these labels, offering unparalleled accuracy and sensitivity.[4][5][6]
This guide provides an in-depth, technically-focused comparison of mass shift verification for 6-Chloropurine-¹³C₂,¹⁵N using HRMS, grounded in scientific principles and practical application. We will explore the causality behind experimental choices, present a self-validating protocol, and compare this methodology with other analytical techniques.
The Principle of Mass Shift Verification
Isotopic labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C) or Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N).[1][2] This substitution results in a predictable increase in the molecule's mass without altering its chemical properties.[3] High-resolution mass spectrometers can detect these subtle mass differences, allowing for the precise quantification and confirmation of both labeled and unlabeled species.
The core of the verification process lies in accurately measuring the mass-to-charge ratio (m/z) of both the unlabeled (native) 6-Chloropurine and its isotopically labeled counterpart. The observed difference in these m/z values, the "mass shift," should correspond to the theoretical mass difference imparted by the incorporated isotopes.
Theoretical Mass Shift Calculation
To begin, we must calculate the theoretical monoisotopic masses of our compounds of interest. The molecular formula for 6-Chloropurine is C₅H₃ClN₄.[7][8]
Unlabeled 6-Chloropurine (C₅H₃ClN₄):
-
5 x Carbon (¹²C) = 5 x 12.000000 = 60.000000 Da
-
3 x Hydrogen (¹H) = 3 x 1.007825 = 3.023475 Da
-
1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853 Da
-
4 x Nitrogen (¹⁴N) = 4 x 14.003074 = 56.012296 Da
-
Total Monoisotopic Mass = 154.004624 Da
Labeled 6-Chloropurine-¹³C₂,¹⁵N (¹²C₃¹³C₂H₃Cl¹⁴N₃¹⁵N₁):
-
3 x Carbon (¹²C) = 3 x 12.000000 = 36.000000 Da
-
2 x Carbon (¹³C) = 2 x 13.003355 = 26.006710 Da
-
3 x Hydrogen (¹H) = 3 x 1.007825 = 3.023475 Da
-
1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853 Da
-
3 x Nitrogen (¹⁴N) = 3 x 14.003074 = 42.009222 Da
-
1 x Nitrogen (¹⁵N) = 1 x 15.000109 = 15.000109 Da
-
Total Monoisotopic Mass = 157.008369 Da
Expected Mass Shift:
-
Mass (Labeled) - Mass (Unlabeled) = 157.008369 Da - 154.004624 Da = 3.003745 Da
This calculated mass shift is the value we expect to observe experimentally.
Experimental Workflow for Mass Shift Verification
The following protocol outlines a robust procedure for the verification of 6-Chloropurine-¹³C₂,¹⁵N using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[9]
Diagram of the Experimental Workflow
Caption: Experimental workflow for mass shift verification.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of unlabeled 6-Chloropurine in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a 1 mg/mL stock solution of 6-Chloropurine-¹³C₂,¹⁵N in the same solvent.
-
From the stock solutions, prepare three working solutions at a final concentration of 1 µg/mL:
-
Unlabeled 6-Chloropurine
-
6-Chloropurine-¹³C₂,¹⁵N
-
A 1:1 (v/v) mixture of the unlabeled and labeled solutions. The inclusion of a mixed sample is a self-validating step to observe both species in the same analytical run, minimizing instrumental drift.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Separation: Employ a suitable reversed-phase HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of the analyte from any potential impurities. A simple isocratic or gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typically sufficient.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for purine derivatives.[10]
-
Resolution: Set the mass spectrometer to a high-resolution setting (e.g., >60,000 FWHM) to ensure accurate mass measurement and separation of isobaric interferences.[11]
-
Scan Range: Acquire data over a mass range that includes the expected m/z values for both the unlabeled and labeled compounds (e.g., m/z 100-200).
-
Calibration: Ensure the mass spectrometer is recently calibrated to maintain high mass accuracy.
-
-
-
Data Analysis:
-
Extracted Ion Chromatograms (XICs): Generate XICs for the theoretical m/z values of the protonated unlabeled ([M+H]⁺) and labeled ([M+H]⁺) 6-Chloropurine.
-
Mass Spectra: Examine the mass spectra corresponding to the chromatographic peaks of interest.
-
Experimental m/z Determination: Determine the experimental m/z values for the most abundant ions of both the unlabeled and labeled compounds from the high-resolution mass spectra.
-
Mass Shift Calculation: Calculate the difference between the experimental m/z values of the labeled and unlabeled compounds.
-
Comparison: Compare the experimental mass shift to the theoretical mass shift. A close agreement (typically within 5 ppm mass error) confirms the successful incorporation of the isotopes.
-
Data Presentation and Interpretation
The results of the mass shift verification can be clearly summarized in a table for easy comparison.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z | Hypothetical Experimental [M+H]⁺ m/z | Mass Error (ppm) |
| Unlabeled 6-Chloropurine | C₅H₃ClN₄ | 154.004624 | 155.01190 | 155.01185 | -0.32 |
| Labeled 6-Chloropurine | ¹²C₃¹³C₂H₃Cl¹⁴N₃¹⁵N₁ | 157.008369 | 158.01564 | 158.01558 | -0.38 |
| Experimental Mass Shift | 3.00373 | ||||
| Theoretical Mass Shift | 3.003745 |
The logical process of verification is a straightforward comparison of theoretical and experimental values.
Logic of Mass Shift Verification
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. metsol.com [metsol.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloropurine [webbook.nist.gov]
- 8. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Cross-Validation of 6-Chloropurine-13C2,15N Concentration via UV vs. Gravimetry
Executive Summary
In quantitative LC-MS/MS bioanalysis, the accuracy of the Internal Standard (IS) working solution is often taken for granted. However, for stable isotope-labeled standards like 6-Chloropurine-13C2,15N , reliance solely on gravimetric preparation is prone to significant error. 6-Chloropurine derivatives are frequently hygroscopic and prone to static charge, leading to "invisible" mass errors where the weighed mass includes water or excludes statically charged particles that "jumped" the weighing boat.
This guide details an orthogonal cross-validation workflow . We utilize UV-Vis spectrophotometry—leveraging the identical molar absorptivity (
The Verdict: If the UV-determined concentration deviates from the gravimetric concentration by >5% , the stock solution must be rejected or re-factorized.
Scientific Principles & Causality
The Gravimetric Fallacy
Gravimetry assumes that
-
Hygroscopicity: The purine ring can adsorb atmospheric moisture, inflating the mass reading.
-
Electrostatics: Crystalline purines often carry static charge, affecting microbalance stability.
-
Salt Forms: If the standard is a salt (e.g., HCl), stoichiometry must be corrected.
The Photometric Solution (Beer-Lambert Law)
UV spectrophotometry measures the chromophore directly, independent of water content or inorganic salts.
-
Assumption of Isotopic Equivalence: The substitution of
with and with does not significantly alter the electronic transition energy ( ) of the purine ring. Therefore, the molar extinction coefficient ( ) of the labeled compound is effectively identical to the unlabeled reference standard. -
Validation Strategy: We use a Certified Reference Material (CRM) of unlabeled 6-Chloropurine to establish the system's
, then use that value to quantify the labeled material.
Experimental Protocols
Materials & Equipment
-
Analyte: 6-Chloropurine-13C2,15N (High purity, >98% isotopic enrichment).
-
Reference: 6-Chloropurine (Unlabeled, Certified Reference Material grade).
-
Solvent: HPLC-grade Methanol (MeOH). Note: Methanol is selected over water to ensure complete solubility and avoid pH-dependent shifts in
(pKa effects). -
Equipment: 5-digit Microbalance (e.g., Mettler Toledo XPR), UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).
Workflow Diagram
Figure 1: Orthogonal workflow for validating the concentration of the stable isotope labeled standard.
Step-by-Step Methodology
Phase 1: Gravimetric Preparation (The "Test" Solution)
-
Equilibrate: Allow the 6-Chloropurine-13C2,15N vial to reach room temperature to prevent condensation.
-
Weighing by Difference:
-
Tare the microbalance with the full vial.
-
Transfer approximately 2-5 mg of substance into a 10 mL volumetric flask.
-
Reweigh the vial. The difference is
.
-
-
Dissolution: Add HPLC-grade Methanol to the mark. Sonicate for 5 minutes.
-
Calculation (
):-
Note: Use the specific MW of the labeled compound (approx. 157.5 vs 154.5 for unlabeled).
-
Phase 2: UV Determination (The "Validator")
-
System Calibration (Unlabeled Reference):
-
Prepare a standard solution of unlabeled 6-Chloropurine (e.g., 0.1 mM in MeOH) from a CRM.
-
Scan from 220–300 nm.
-
Identify
(typically 264 nm in MeOH). -
Calculate
(Molar Absorptivity): .[1] -
Target:
.
-
-
Measurement of Labeled Sample:
-
Dilute the Gravimetric Stock (
) to a theoretical target of ~0.05 - 0.1 mM (must fall within the linear range, Abs 0.2 – 1.0). -
Measure Absorbance (
) at the established (264 nm). -
Blank correction: Subtract absorbance of pure Methanol.
-
-
Calculation (
):
Data Analysis & Acceptance Criteria
Comparison Logic
Calculate the percent difference relative to the UV value (which represents the "active" chromophore concentration).
Data Summary Table
Use the following table to document your validation batch:
| Parameter | Value / Result | Notes |
| Labeled MW | 157.57 g/mol | Check CoA for specific enrichment |
| Gravimetric Mass | 2.45 mg | Weighed by difference |
| Volume | 25.0 mL | Class A Volumetric Flask |
| 0.622 mM | Assumes 100% purity | |
| 264 nm | Determined via Unlabeled CRM | |
| 9150 | Derived from Unlabeled CRM | |
| Absorbance (Sample) | 0.558 | 10x Dilution of Stock |
| 0.610 mM | Back-calculated from Abs | |
| % Difference | 1.96% | PASS (< 5%) |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving concentration discrepancies.
References
-
National Institute of Standards and Technology (NIST). 6-Chloropurine Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
-
PubChem. 6-Chloropurine Compound Summary. National Library of Medicine. Available at: [Link]
- Balser, S. et al.Assessing the Accuracy of Gravimetric Preparation of Reference Standards. Journal of Analytical Chemistry, 2018. (General reference for gravimetric vs.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Chloropurine-¹³C₂,¹⁵N: Personal Protective Equipment and Disposal Protocols
The use of stable isotope-labeled compounds, such as 6-Chloropurine-¹³C₂,¹⁵N, is indispensable in modern biomedical research, enabling precise tracking of metabolic pathways and drug mechanisms. However, the power of these tools comes with the responsibility of ensuring the safety of laboratory personnel. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 6-Chloropurine-¹³C₂,¹⁵N, designed for the discerning researcher who values not just the "what" but the "why" of safety procedures.
Understanding the Inherent Risks
While isotopic labeling with ¹³C and ¹⁵N does not alter the fundamental chemical reactivity of 6-Chloropurine, the parent compound's toxicological profile necessitates a cautious approach. Safety Data Sheets (SDS) for 6-Chloropurine classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures must be designed to minimize the risk of ingestion, inhalation, and dermal contact.[4]
A Multi-Layered Safety Approach: Beyond the Basics
A comprehensive safety strategy relies on a hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final and crucial barrier.
Engineering Controls: The First Line of Defense
Before any personal protective measures are considered, robust engineering controls must be in place. All manipulations of solid 6-Chloropurine-¹³C₂,¹⁵N that could generate dust must be performed within a certified chemical fume hood.[5] This primary containment is non-negotiable for preventing respiratory exposure.
Personal Protective Equipment (PPE): A Detailed Specification
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals.[6][7] Double-gloving provides an additional layer of protection against potential tears and contamination during glove removal. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Standard safety glasses do not provide adequate protection from splashes.[7][8] Goggles provide a seal around the eyes, and a face shield offers broader facial protection. |
| Body Protection | A long-sleeved, buttoned lab coat. | A lab coat protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be available for use in the event of a spill or if engineering controls fail. | While primary handling should be within a fume hood, a respirator is a necessary backup for emergency situations to prevent inhalation of airborne particles.[6] |
Diagram: Hierarchy of Safety Controls
Caption: The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Operational Protocols: A Step-by-Step Guide
A systematic approach to handling 6-Chloropurine-¹³C₂,¹⁵N is essential for both safety and experimental reproducibility.
Experimental Workflow:
-
Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the work area is clean. Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, within the hood.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound within the fume hood to minimize the risk of inhaling dust.[5]
-
Dissolution: If preparing a solution, add the solvent to the solid within the fume hood. Cap the container and mix gently to avoid aerosolization.
-
Post-Handling: After use, decontaminate all surfaces and equipment.[4] Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.[4][5]
Diagram: Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of 6-Chloropurine-¹³C₂,¹⁵N.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of 6-Chloropurine-¹³C₂,¹⁵N and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.[9]
-
Sharps: Any contaminated needles or other sharps must be disposed of in an appropriate sharps container.
Always adhere to your institution's specific guidelines for hazardous waste disposal.
Conclusion: A Commitment to a Culture of Safety
The responsible use of powerful research tools like 6-Chloropurine-¹³C₂,¹⁵N requires an unwavering commitment to safety. By understanding the underlying principles of hazard containment and implementing these detailed protocols, researchers can protect themselves and their colleagues while advancing scientific knowledge. This guide serves as a foundation for building a robust safety culture within your laboratory.
References
- Thermo Fisher Scientific. (2024, March 13). Safety Data Sheet: 6-Chloropurine 2'-deoxyriboside.
- Fisher Scientific. (2025, December 19).
- Thermo Fisher Scientific. (2025, September 16).
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
- Cayman Chemical. (2025, November 10).
- Fisher Scientific. (2009, September 22).
-
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Chloropurine, 25g, Each. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
